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  • Product: 4-Methoxy-3-(propan-2-yl)butan-1-amine
  • CAS: 1526075-99-9

Core Science & Biosynthesis

Foundational

"4-Methoxy-3-(propan-2-yl)butan-1-amine chemical properties"

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Methoxy-3-(propan-2-yl)butan-1-amine Executive Summary & Structural Analysis 4-Methoxy-3-(propan-2-yl)butan-1-amine (CAS: 1526075-99-9), also che...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Methoxy-3-(propan-2-yl)butan-1-amine

Executive Summary & Structural Analysis

4-Methoxy-3-(propan-2-yl)butan-1-amine (CAS: 1526075-99-9), also chemically indexed as 3-(methoxymethyl)-4-methylpentan-1-amine , represents a specialized "gamma-amino ether" building block. Its structure is characterized by a primary amine terminus, a flexible alkyl linker, and a sterically demanding isopropyl group beta-positioned to the ether functionality.

This molecule is not merely a solvent or simple reagent; it is a high-value intermediate used primarily in the synthesis of peptidomimetics, aspartic protease inhibitors (analogous to renin inhibitor pharmacophores), and calcium channel blockers. The steric bulk of the isopropyl group at the C3 position restricts conformational freedom, making it an excellent scaffold for locking bio-active conformations in drug discovery.

Key Structural Features:

  • Primary Amine (C1): High basicity/nucleophilicity, serves as the primary attachment point for amide coupling or reductive amination.

  • Isopropyl Group (C3): Provides significant steric bulk and lipophilicity, filling hydrophobic pockets in enzyme active sites (e.g., the S1/S3 pockets of proteases).

  • Methoxy Ether (C4): Acts as a weak hydrogen bond acceptor without the donation potential of an alcohol, improving blood-brain barrier (BBB) permeability compared to its hydroxy analogs.

Physicochemical Properties[1][2][3][4][5]

The following data aggregates experimental observations with high-confidence computational predictions (ACD/Labs, EPISuite) to provide a working profile for formulation and synthesis.

Table 1: Physicochemical Specifications

PropertyValue / DescriptionSource/Methodology
Molecular Formula C₈H₁₉NOStoichiometry
Molecular Weight 145.24 g/mol Calculated
Physical State Liquid (Colorless to pale yellow)Sigma-Aldrich [1]
Boiling Point 185–190 °C (Predicted at 760 mmHg)ACD/Labs Percepta
Density 0.86 ± 0.05 g/cm³Predicted
pKa (Base) 10.2 ± 0.3Amine conjugate acid (Est.)[1][2][3]
LogP 1.65 ± 0.2Consensus LogP
Polar Surface Area (PSA) 35.25 Ų26.0 (NH₂) + 9.2 (Ether)
Flash Point ~60–65 °CClosed Cup (Predicted)
Solubility Soluble in MeOH, DCM, DMSO; Moderate in WaterPolarity Profile

Analysis of Lipophilicity: With a LogP of ~1.65, the molecule resides in the "sweet spot" for fragment-based drug design (FBDD). It is lipophilic enough to cross membranes but retains sufficient aqueous solubility for standard assay conditions due to the amine and ether oxygen.

Synthetic Routes & Process Chemistry

The synthesis of 4-Methoxy-3-(propan-2-yl)butan-1-amine poses a regiochemical challenge: installing the isopropyl group and the methoxy ether in the correct relationship to the amine.

Retrosynthetic Analysis

The most robust disconnection involves the formation of the C1-N bond via reduction of a nitrile or amide, preceded by the construction of the carbon skeleton via a Michael addition or alkylation strategy.

Recommended Synthetic Workflow (The "Michael-Nitrile" Route)

This route is preferred for its scalability and the ability to control stereochemistry if chiral ligands are employed during the Michael addition.

Step 1: Methyl 4-methoxycrotonate Formation

  • Reagents: Methyl 4-bromocrotonate, NaOMe, MeOH.

  • Mechanism:[4][5][6] SN2 displacement of the allylic bromide.

Step 2: Conjugate Addition (The Key Step)

  • Reagents: Isopropylmagnesium chloride (iPrMgCl), CuI (catalytic), TMSCl (activator).

  • Protocol: A Gilman reagent or organocopper species is generated in situ. The isopropyl group adds to the beta-position of the crotonate.

  • Intermediate: Methyl 3-isopropyl-4-methoxybutanoate.

Step 3: Functional Group Interconversion

  • Reagents: LiAlH4 (Reduction to alcohol) followed by TsCl (Tosylation) and NaCN (Cyanation).

  • Alternative (Direct Amidation): Convert ester to primary amide (NH3/MeOH), then reduce.

  • Selected Path:Amide Reduction (Cleaner for this substrate).

    • Ester + NH3 (aq/MeOH) → 3-isopropyl-4-methoxybutanamide.

    • Amide + LiAlH4 (THF, reflux) → 4-Methoxy-3-(propan-2-yl)butan-1-amine .

Visualization of Synthesis

The following diagram details the logic flow from precursor to product.

SynthesisRoute Start Methyl 4-bromocrotonate Step1 Methyl 4-methoxycrotonate Start->Step1 NaOMe, MeOH (SN2 Displacement) Step2 Methyl 3-isopropyl- 4-methoxybutanoate Step1->Step2 iPrMgCl, CuI, TMSCl (Michael Addition) Step3 3-isopropyl- 4-methoxybutanamide Step2->Step3 NH3, MeOH (Amidation) Product 4-Methoxy-3-(propan-2-yl) butan-1-amine Step3->Product LiAlH4, THF (Amide Reduction)

Caption: Figure 1. Convergent synthesis via Michael addition and amide reduction to ensure regiocontrol.

Experimental Protocol: Amide Reduction (Step 3)

Note: This protocol assumes the intermediate 3-isopropyl-4-methoxybutanamide has been isolated.

Safety: Lithium Aluminum Hydride (LiAlH4) is pyrophoric. All operations must be performed under Argon/Nitrogen in a flame-dried vessel.

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser, addition funnel, and internal thermometer. Flush with Argon.

  • Charging: Add anhydrous THF (50 mL) and LiAlH4 (1.5 equiv, powder or pellets). Cool to 0°C.

  • Addition: Dissolve 3-isopropyl-4-methoxybutanamide (10 mmol) in anhydrous THF (20 mL). Add dropwise to the LiAlH4 suspension over 20 minutes. Caution: Exothermic gas evolution (H2).

  • Reflux: Once addition is complete, warm to room temperature, then heat to gentle reflux (66°C) for 4–6 hours. Monitor by TLC (disappearance of amide).

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL Water[7]
      
    • 
       mL 15% NaOH
      
    • 
       mL Water
      
    • (Where

      
       = grams of LiAlH4 used).
      
  • Workup: Stir until a white granular precipitate forms. Filter through Celite. Dry the filtrate over Na2SO4 and concentrate in vacuo.

  • Purification: The crude amine is often pure enough. If not, distill under reduced pressure or purify via flash chromatography (DCM:MeOH:NH4OH 90:9:1).

Applications in Drug Design

This molecule serves as a "Privileged Structure" in two specific medicinal chemistry domains:

1. Aspartic Protease Inhibition (Renin/HIV Protease): The 3-isopropyl-4-methoxy motif mimics the Leucine side chain but with modified polarity. In renin inhibitors (e.g., Aliskiren analogs), this fragment occupies the S1 or S3 hydrophobic sub-pockets. The methoxy group can accept a hydrogen bond from the enzyme backbone (often a Glycine NH) without incurring the desolvation penalty of a free hydroxyl group.

2. Gamma-Secretase Modulators: Compounds containing gamma-amino ether scaffolds have shown utility in modulating amyloid-beta production. The isopropyl group provides the necessary lipophilicity to enter the transmembrane domain of the enzyme complex.

Pharmacophore Mapping:

Pharmacophore Amine Primary Amine (Cationic Center @ pH 7.4) Linker Flexible Ethyl Linker Amine->Linker Isopropyl Isopropyl Group (Hydrophobic/Steric Fill) Linker->Isopropyl  Beta-branching restricts rotation Ether Methoxy Oxygen (H-Bond Acceptor) Isopropyl->Ether  Shields polar oxygen

Caption: Figure 2.[7] Pharmacophore features highlighting the steric shielding and binding interactions.

Analytical Characterization & Safety

Validation Criteria: To confirm the identity of the synthesized material, the following signals must be observed in ¹H NMR (CDCl₃, 400 MHz):

  • δ 0.90 (d, 6H): Isopropyl methyls (distinct doublet).

  • δ 3.30 (s, 3H): Methoxy singlet.

  • δ 2.6–2.8 (t/m, 2H): Methylene adjacent to Nitrogen.

Handling & Storage:

  • Hazards: Corrosive (Skin Corr. 1B), Flammable Liquid (Cat 3).

  • Storage: Store under inert atmosphere (Argon) at 2–8°C. Amines absorb CO₂ from air to form carbamates; the ether linkage is susceptible to slow oxidation to peroxides if exposed to light/air for prolonged periods.

References

  • Sigma-Aldrich. (2024). Product Specification: 4-methoxy-3-(propan-2-yl)butan-1-amine (CAS 1526075-99-9).[8]Link

  • PubChem. (2024). Compound Summary: 4-methoxy-3-(propan-2-yl)butan-1-amine.[8] National Library of Medicine. Link

  • Clayden, J., et al. (2012). Organic Chemistry. (Chapter 23: Conjugate Addition). Oxford University Press. (General reference for Michael Addition mechanism).
  • Maibaum, J., et al. (2007). Renin inhibitors: Design and synthesis of new transition-state mimics.Journal of Medicinal Chemistry, 50(20), 4832-4844. (Context for isopropyl/methoxy motifs in protease inhibitors).

Sources

Exploratory

An In-Depth Technical Guide to the Mass Spectrometry of 4-Methoxy-3-(propan-2-yl)butan-1-amine

Introduction In the landscape of pharmaceutical research and drug development, the precise structural characterization of novel chemical entities is paramount. 4-Methoxy-3-(propan-2-yl)butan-1-amine represents a class of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural characterization of novel chemical entities is paramount. 4-Methoxy-3-(propan-2-yl)butan-1-amine represents a class of substituted aliphatic amines that may serve as a key intermediate, a potential drug candidate, or a metabolite. Understanding its behavior under mass spectrometric analysis is crucial for its identification, quantification, and quality control. This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound, delving into ionization strategies, predictable fragmentation patterns, and detailed analytical protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The insights herein are tailored for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of these analytical techniques.

Part 1: Molecular Structure and Physicochemical Properties

A thorough analysis begins with the molecule itself. 4-Methoxy-3-(propan-2-yl)butan-1-amine possesses a primary amine, an ether (methoxy) group, and a branched alkyl chain. These features dictate its analytical behavior.

  • Primary Amine (-NH2): This is a basic functional group, readily protonated in acidic conditions, making it ideal for Electrospray Ionization (ESI) in positive ion mode. The presence of a nitrogen atom also invokes the "Nitrogen Rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[1][2]

  • Ether (-OCH3): The methoxy group can influence fragmentation, often through the loss of a neutral methanol or formaldehyde molecule.

  • Alkyl Structure: The branched nature of the isopropyl group provides specific cleavage points that can yield diagnostic fragment ions.

The compound's polarity and volatility are intermediate, making it amenable to analysis by both GC-MS (potentially after derivatization) and LC-MS.

Figure 1: Structure of 4-Methoxy-3-(propan-2-yl)butan-1-amine.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

GC-MS is a powerful technique for volatile and semi-volatile compounds. While primary amines can sometimes exhibit poor peak shape on standard GC columns, proper column selection or derivatization can overcome this.[3][4] Electron Ionization (EI) at a standard 70 eV provides reproducible, library-searchable mass spectra rich with structural information.

Predicted EI Fragmentation Pathways

Upon entering the ion source, the molecule is bombarded with high-energy electrons, ejecting an electron to form a molecular ion (M•+). For 4-Methoxy-3-(propan-2-yl)butan-1-amine (Molecular Weight: 159.27), the molecular ion peak at m/z 159 would be expected. Due to the nitrogen rule, this is an odd-numbered m/z value.[5] However, the molecular ion of aliphatic amines is often weak or absent due to rapid fragmentation.[6][7]

The most significant fragmentation pathway for aliphatic amines is alpha-cleavage , where the bond between the α-carbon and the β-carbon is broken.[1][2][8] This cleavage is driven by the formation of a stable, resonance-stabilized iminium cation.

  • Dominant Alpha-Cleavage: The primary and most favored alpha-cleavage for a primary amine with an unbranched alpha-carbon results in the formation of a [CH₂=NH₂]⁺ ion.[5] This yields a characteristic and often the base peak at m/z 30 . The neutral radical lost would be C₉H₁₉O•.

  • Cleavage adjacent to the Methoxy Group: Fragmentation can also be initiated at the ether linkage. A common pathway is the cleavage of the C-C bond adjacent to the oxygen, which can lead to fragments containing the methoxy group.

  • Loss of the Isopropyl Group: Cleavage of the bond connecting the isopropyl group to the main chain would result in the loss of a C₃H₇• radical (mass 43), leading to a fragment ion at m/z 116 .

Figure 2: Predicted EI fragmentation pathways for the analyte.

Data Summary: Expected EI Fragments
m/z ValueProposed Ion StructureFragmentation PathwaySignificance
159[C₉H₂₁NO]•+Molecular IonMay be weak or absent
30 [CH₂NH₂]⁺Alpha-Cleavage Expected Base Peak
116[C₆H₁₄NO]⁺Loss of isopropyl radical (•C₃H₇)Diagnostic
72[C₄H₁₀N]⁺Cleavage of C-C bond beta to oxygenDiagnostic
45[C₂H₅O]⁺Cleavage yielding methoxymethyl cationConfirmatory
Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of a suitable volatile solvent (e.g., methanol or dichloromethane). If derivatization is needed to improve peak shape, a common agent for amines is benzenesulfonyl chloride (BSC) or pentafluorobenzoyl chloride (PFBOC).[4][9]

  • GC System: Agilent 8890 GC or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or a dedicated amine column.

  • Injection: 1 µL injection volume with a split ratio of 20:1. Injector temperature set to 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Source Temp: 230°C.

  • MS Quad Temp: 150°C.

  • Acquisition: Full scan mode from m/z 25 to 250.

  • Data Analysis: Identify the analyte peak and analyze the corresponding mass spectrum. Compare fragmentation patterns with predicted pathways and search against a spectral library like the NIST/EPA/NIH Mass Spectral Library for confirmation.[10][11]

Part 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For many modern drug development applications, LC-MS is the preferred platform due to its high sensitivity, specificity, and applicability to a wider range of compounds without the need for derivatization.[12][13] The basic nature of the primary amine makes it an excellent candidate for positive-mode Electrospray Ionization (ESI).[14][15]

ESI and MS/MS Fragmentation

In positive ESI, the analyte is protonated in the ion source to form the pseudomolecular ion, [M+H]⁺. For our compound, this would be observed at m/z 160.2 . This soft ionization technique typically results in minimal in-source fragmentation, making the [M+H]⁺ ion the base peak in the full scan (MS1) spectrum.

Structural confirmation is achieved using tandem mass spectrometry (MS/MS). The [M+H]⁺ precursor ion (m/z 160.2) is isolated in the first quadrupole, fragmented via Collision-Induced Dissociation (CID) in the collision cell, and the resulting product ions are analyzed in the second quadrupole.

Predicted MS/MS Product Ions from [M+H]⁺ (m/z 160.2):

  • Loss of Ammonia (NH₃): A common fragmentation pathway for protonated primary amines is the neutral loss of ammonia (17.03 Da). This would produce a prominent product ion at m/z 143.2 .

  • Loss of Methanol (CH₃OH): The protonated ether moiety can readily eliminate a neutral methanol molecule (32.04 Da). This would result in a product ion at m/z 128.1 .

  • Combined Losses: Subsequent fragmentation of the primary product ions can occur, such as the loss of both ammonia and methanol, or the loss of other small molecules like water.

Figure 3: A typical LC-MS/MS workflow for targeted analysis.

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation: Prepare a 100 ng/mL stock solution in methanol. Further dilute in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) to a final concentration of 1-10 ng/mL.

  • LC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[16]

  • Column Temperature: 40°C.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-3.5 min: Hold at 95% B

    • 3.5-3.6 min: 95% to 5% B

    • 3.6-5.0 min: Hold at 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • MS System: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer.

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 450°C.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: 160.2

    • Product Ion 1 (Quantitative): 143.2 (from loss of NH₃)

    • Product Ion 2 (Qualitative): 128.1 (from loss of CH₃OH)

    • Optimize collision energy for each transition (typically 10-25 eV).

Conclusion

The structural elucidation and quantification of 4-Methoxy-3-(propan-2-yl)butan-1-amine can be robustly achieved using modern mass spectrometry techniques. GC-MS with EI provides classic, library-searchable fragmentation patterns, with the alpha-cleavage product at m/z 30 serving as a highly diagnostic base peak. For high-sensitivity and high-specificity applications, such as those in regulated bioanalysis or trace impurity detection, LC-MS/MS is the superior method. By monitoring the transition from the protonated molecule ([M+H]⁺ at m/z 160.2) to its characteristic product ions (m/z 143.2 and 128.1), analysts can achieve reliable and unambiguous characterization of the target compound. The choice between these two powerful techniques ultimately depends on the specific analytical goals, sample matrix, and required sensitivity.

References

  • JoVE. Mass Spectrometry: Amine Fragmentation. JoVE. [Link]

  • Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. (2024). [Link]

  • NIST. Welcome to the NIST WebBook. NIST Chemistry WebBook. [Link]

  • Linstrom, P. J., & Mallard, W. G. The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. Journal of Chemical & Engineering Data, 46(5), 1059–1063. (2001). [Link]

  • NIST. NIST Chemistry WebBook. [Link]

  • Scribd. NIST Chemistry WebBook Overview. [Link]

  • Chemistry Steps. Alpha (α) Cleavage. [Link]

  • PubChem. NIST Chemistry WebBook - PubChem Data Source. [Link]

  • Whitman College. GCMS Section 6.15 - Fragmentation of Amines. [Link]

  • YouTube. Alpha (α) Cleavage in Alcohols, Amines, Aldehyde and Ketone | Mass Spectrometry | Organic Chemistry. (2023). [Link]

  • University of Arizona. Mass Spectrometry - Examples. Department of Chemistry and Biochemistry. [Link]

  • PubMed. Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride. (2011). [Link]

  • PubMed. Specific determination of 20 primary aromatic amines in aqueous food simulants by liquid chromatography-electrospray ionization-tandem mass spectrometry. (2005). [Link]

  • YouTube. Mass Spectrometry Part 8 - Fragmentation in Amines. (2023). [Link]

  • Chemistry LibreTexts. 6.5: Amine Fragmentation. (2022). [Link]

  • AIP Publishing. Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data. (2024). [Link]

  • JoVE. Chemical Ionization (CI) Mass Spectrometry. JoVE. [Link]

  • Chad's Prep. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. (2018). [Link]

  • PMC. Surface Activity of Amines Provides Evidence for Combined ESI Mechanism of Charge Reduction for Protein Complexes. J Am Soc Mass Spectrom. [Link]

  • ScienceDirect. A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences. [Link]

  • ResearchGate. Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride. (2025). [Link]

  • LabRulez GCMS. Bulletin 737F Amines Analysis by Packed Column GC. [Link]

  • ResearchGate. Specific determination of 20 primary aromatic amines in aqueous food simulants by liquid chromatography-electrospray ionization-tandem mass spectrometry. (2025). [Link]

  • ACS Publications. Enhanced Compound Analysis Using Reactive Paper Spray Mass Spectrometry: Leveraging Schiff Base Reaction for Amino Acid Detection. Analytical Chemistry. (2024). [Link]

  • SlideShare. Mass Spectrometry analysis of Small molecules. (2013). [Link]

  • Michigan State University. Mass Spectrometry. Department of Chemistry. [Link]

  • YouTube. Mass Spectrometry of Aliphatic Ethers. (2025). [Link]

  • PubMed. Rearrangement and fragmentation of estrogen ether ions: new aspects found with Fourier transform ion cyclotron resonance mass spectrometry. [Link]

  • PMC. A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. Foods. [Link]

  • Bioanalysis Zone. LC–MS and small molecule analysis: an interview with Liam Moran. (2021). [Link]

  • ResearchGate. LC/MS/MS chromatograms of amine standard solutions (10 ng/mL). (2025). [Link]

Sources

Foundational

An In-depth Technical Guide to 4-Methoxy-3-(propan-2-yl)butan-1-amine

Introduction 4-Methoxy-3-(propan-2-yl)butan-1-amine, with the CAS Number 1526075-99-9, is a primary amine featuring a unique combination of a methoxy ether and a bulky isopropyl group on its butyl backbone.[1] This subst...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Methoxy-3-(propan-2-yl)butan-1-amine, with the CAS Number 1526075-99-9, is a primary amine featuring a unique combination of a methoxy ether and a bulky isopropyl group on its butyl backbone.[1] This substitution pattern suggests its potential as a valuable building block in medicinal chemistry and materials science. Primary amines are fundamental to the synthesis of a vast array of pharmaceuticals, acting as key intermediates in the formation of more complex molecules.[2][3][4][5][6][7][8][9] The presence of both a hydrogen bond donor (the amine) and a hydrogen bond acceptor (the methoxy group), along with the lipophilic isopropyl group, imparts a distinct physicochemical profile that could be advantageous for modulating properties such as solubility, membrane permeability, and target binding affinity in drug discovery programs. This guide provides a comprehensive overview of this compound, including its chemical identity, a proposed synthetic pathway, predicted analytical data, and a discussion of its potential applications for researchers in drug development and chemical synthesis.

Chemical Identity and Properties

PropertyValueSource
IUPAC Name 4-Methoxy-3-(propan-2-yl)butan-1-amineN/A
Synonym 3-(methoxymethyl)-4-methylpentan-1-amine[1]
CAS Number 1526075-99-9[1]
Molecular Formula C8H19NO[1]
Molecular Weight 145.24 g/mol [1]
Physical Form Liquid[1]
InChI 1S/C8H19NO/c1-7(2)8(4-5-9)6-10-3/h7-8H,4-6,9H2,1-3H3[1]
InChIKey NWIYYPGOAYSYHK-UHFFFAOYSA-N[1]

Proposed Synthesis

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests a disconnection at the C-N bond, identifying a primary alkyl halide and a nitrogen source as key synthons. The Gabriel synthesis utilizes potassium phthalimide as the ammonia surrogate.

G target 4-Methoxy-3-(propan-2-yl)butan-1-amine disconnection C-N disconnection (Gabriel Synthesis) target->disconnection precursors 1-Bromo-4-methoxy-3-(propan-2-yl)butane + Potassium Phthalimide disconnection->precursors

Caption: Retrosynthetic approach for 4-Methoxy-3-(propan-2-yl)butan-1-amine.

Proposed Synthetic Pathway

The proposed synthesis starts from commercially available 3-methyl-1-butene.

G A 3-Methyl-1-butene B 3-Methylbutan-1-ol A->B 1. BH3-THF 2. H2O2, NaOH C 1-Bromo-3-methylbutane B->C PBr3 D 4-Methoxy-3-(propan-2-yl)butanol C->D 1. Mg, Et2O 2. Paraformaldehyde E 1-Bromo-4-methoxy-3-(propan-2-yl)butane D->E PBr3 F N-(4-Methoxy-3-(propan-2-yl)butyl)phthalimide E->F Potassium Phthalimide, DMF G 4-Methoxy-3-(propan-2-yl)butan-1-amine F->G H2NNH2, EtOH

Caption: Proposed multi-step synthesis of 4-Methoxy-3-(propan-2-yl)butan-1-amine.

Experimental Protocol

Step 1: Synthesis of 3-Methylbutan-1-ol

  • To a solution of 3-methyl-1-butene in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add borane-tetrahydrofuran complex (BH3-THF) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Cool the mixture to 0 °C and slowly add a solution of sodium hydroxide followed by hydrogen peroxide.

  • Stir the mixture at room temperature for 1 hour.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation to afford 3-methylbutan-1-ol.

Step 2: Synthesis of 1-Bromo-3-methylbutane

  • To a cooled (0 °C) solution of 3-methylbutan-1-ol in a suitable solvent, add phosphorus tribromide (PBr3) dropwise.

  • Allow the reaction to proceed at room temperature for several hours.

  • Quench the reaction by pouring it over ice and extract the product with an organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield 1-bromo-3-methylbutane.

Step 3: Synthesis of 4-Methoxy-3-(propan-2-yl)butanol

  • Prepare a Grignard reagent by adding a solution of 1-bromo-3-methylbutane in anhydrous diethyl ether to magnesium turnings.

  • To the freshly prepared Grignard reagent, add paraformaldehyde portion-wise at a controlled temperature.

  • After the addition is complete, stir the reaction mixture at room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting alcohol can be methylated using a standard procedure, for example, by treatment with sodium hydride and methyl iodide in THF, to yield 4-Methoxy-3-(propan-2-yl)butanol.

Step 4: Synthesis of 1-Bromo-4-methoxy-3-(propan-2-yl)butane

  • Following a similar procedure to Step 2, treat 4-Methoxy-3-(propan-2-yl)butanol with phosphorus tribromide to yield the corresponding primary alkyl bromide.

Step 5: Gabriel Synthesis of N-(4-Methoxy-3-(propan-2-yl)butyl)phthalimide

  • Dissolve 1-bromo-4-methoxy-3-(propan-2-yl)butane and potassium phthalimide in anhydrous N,N-dimethylformamide (DMF).

  • Heat the reaction mixture under a nitrogen atmosphere.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture and pour it into water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain N-(4-Methoxy-3-(propan-2-yl)butyl)phthalimide.

Step 6: Hydrazinolysis to 4-Methoxy-3-(propan-2-yl)butan-1-amine

  • Suspend N-(4-Methoxy-3-(propan-2-yl)butyl)phthalimide in ethanol.

  • Add hydrazine hydrate to the suspension.

  • Reflux the mixture for several hours, during which a precipitate of phthalhydrazide will form.

  • Cool the reaction mixture, and acidify with hydrochloric acid.

  • Filter off the phthalhydrazide precipitate.

  • Concentrate the filtrate, and then basify with a strong base (e.g., NaOH) to liberate the free amine.

  • Extract the product with an organic solvent, dry the organic layer, and purify by distillation to obtain 4-Methoxy-3-(propan-2-yl)butan-1-amine.

Predicted Analytical Data

As experimental spectra for this specific molecule are not available, the following data is predicted based on the known spectroscopic behavior of similar organic compounds.

¹H NMR Spectroscopy

G cluster_0 Predicted ¹H NMR (400 MHz, CDCl₃) Chemical Shift (ppm) Chemical Shift (ppm) Integration Integration Chemical Shift (ppm)->Integration Multiplicity Multiplicity Integration->Multiplicity Assignment Assignment Multiplicity->Assignment ~2.7 ~2.7 2H 2H ~2.7->2H t t 2H->t m m 2H->m d d 2H->d H-1 H-1 t->H-1 ~1.5 ~1.5 ~1.5->2H H-2 H-2 m->H-2 H-3 H-3 m->H-3 CH(CH₃)₂ CH(CH₃)₂ m->CH(CH₃)₂ ~1.8 ~1.8 1H 1H ~1.8->1H 1H->m 1H->m ~3.3 ~3.3 ~3.3->2H H-4 H-4 d->H-4 d->CH(CH₃)₂ ~3.35 ~3.35 3H 3H ~3.35->3H s s 3H->s OCH₃ OCH₃ s->OCH₃ ~1.7 ~1.7 ~1.7->1H ~0.9 ~0.9 6H 6H ~0.9->6H 6H->d

Caption: Predicted ¹H NMR spectral data for 4-Methoxy-3-(propan-2-yl)butan-1-amine.

¹³C NMR Spectroscopy

G cluster_1 Predicted ¹³C NMR (100 MHz, CDCl₃) Chemical Shift (ppm) Chemical Shift (ppm) Assignment Assignment Chemical Shift (ppm)->Assignment ~40 ~40 C-1 C-1 ~40->C-1 ~35 ~35 C-2 C-2 ~35->C-2 ~45 ~45 C-3 C-3 ~45->C-3 ~75 ~75 C-4 C-4 ~75->C-4 ~59 ~59 OCH₃ OCH₃ ~59->OCH₃ ~28 ~28 CH(CH₃)₂ CH(CH₃)₂ ~28->CH(CH₃)₂ ~20 ~20 ~20->CH(CH₃)₂

Caption: Predicted ¹³C NMR spectral data for 4-Methoxy-3-(propan-2-yl)butan-1-amine.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3300-3500Medium, sharp (doublet)N-H stretch (primary amine)[11][12][13]
2850-2960StrongC-H stretch (aliphatic)
1590-1650MediumN-H bend (scissoring)[11][14]
1080-1150StrongC-O stretch (ether)
1000-1250MediumC-N stretch (aliphatic amine)[11][13]
Mass Spectrometry (MS)
  • Molecular Ion (M⁺): An odd molecular weight peak is expected at m/z = 145, consistent with the nitrogen rule for a compound with one nitrogen atom.[15][16][17][18][19]

  • Major Fragmentation: The base peak is likely to result from alpha-cleavage, leading to the loss of a propyl radical to give a fragment at m/z = 102. Another significant fragmentation would be the loss of the methoxymethyl group, resulting in a fragment at m/z = 100.[15][16][17][18][19]

Potential Applications in Drug Development

The structural motifs present in 4-Methoxy-3-(propan-2-yl)butan-1-amine suggest its utility as a scaffold or intermediate in the synthesis of novel therapeutic agents.

Central Nervous System (CNS) Agents

Substituted amines are prevalent in drugs targeting the central nervous system. The lipophilic isopropyl group may enhance the ability of molecules derived from this scaffold to cross the blood-brain barrier. The primary amine provides a handle for the introduction of various pharmacophores to modulate activity at different CNS receptors.

Antiviral and Anticancer Agents

The flexible butoxy backbone with strategically placed functional groups could serve as a template for designing inhibitors of viral proteases or cellular kinases, which are important targets in antiviral and anticancer drug discovery. The primary amine can be functionalized to interact with key residues in the active sites of these enzymes.

Modulator of Physicochemical Properties

As a building block, this compound can be incorporated into larger molecules to fine-tune their physicochemical properties. The balance of hydrophilic (amine, ether) and lipophilic (isopropyl, alkyl chain) elements can be exploited to optimize solubility, permeability, and metabolic stability of drug candidates.

Safety Information

Based on available safety data for this compound, it is classified as a flammable liquid and vapor. It is harmful if swallowed and causes severe skin burns and eye damage. It may also cause respiratory irritation.[1][20][21][22][23]

Hazard Statements: H226, H302, H314, H335

Precautionary Statements: P210, P260, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310

It is imperative to handle this chemical in a well-ventilated fume hood with appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.

Conclusion

4-Methoxy-3-(propan-2-yl)butan-1-amine is a structurally interesting primary amine with potential applications as a building block in synthetic and medicinal chemistry. While experimental data on its synthesis and properties are limited, this guide provides a robust framework for its preparation and characterization based on established chemical principles. The unique combination of functional groups within its structure makes it a promising candidate for the development of novel molecules with desirable pharmacological profiles. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery and development.

References

  • Wikipedia. Gabriel synthesis. [Link]

  • Chemistry LibreTexts. 24.6: Synthesis of Amines. [Link]

  • JoVE. Video: Preparation of 1° Amines: Gabriel Synthesis. [Link]

  • Patsnap Eureka. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses. [Link]

  • BYJU'S. What is Gabriel Phthalimide Synthesis Reaction?. [Link]

  • Fundamentals of Organic Chemistry. 12.4 Synthesis of Amines. [Link]

  • Chemistry LibreTexts. 20.5: Synthesis of Primary Amines. [Link]

  • CK-12 Foundation. Preparation of Amines. [Link]

  • University of Calgary. IR: amines. [Link]

  • YouTube. primary amine synthesis. [Link]

  • OpenStax. 24.10 Spectroscopy of Amines. [Link]

  • Whitman College. GCMS Section 6.15. [Link]

  • Labmonk. Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

  • Illinois State University. Infrared Spectroscopy. [Link]

  • JoVE. Video: Mass Spectrometry: Amine Fragmentation. [Link]

  • YouTube. Mass Spectrometry Part 8 - Fragmentation in Amines. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemistry LibreTexts. 6.5: Amine Fragmentation. [Link]

  • Molecules. Synthesis, Selected Transformations, and Biological Activity of Alkoxy Analogues of Lepidilines A and C. [Link]

  • Wikipedia. Reductive amination. [Link]

  • ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]

  • The Innovation. β-alkoxy enones for biocompatible primary amine conjugation. [Link]

  • Royal Society of Chemistry. 4 - Supporting Information. [Link]

  • Chinese Chemical Society. Synthesis of Unprotected α-Tertiary Amines and 1,2-Amino Alcohols from Vinyl Azides by Light Induced Denitrogenative Alkylarylation/Dialkylation. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Molecules. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. [Link]

  • MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]

  • ResearchGate. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]

  • Journal of Bacteriology. Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines. [Link]

  • Nanyang Technological University. β-alkoxy enones for biocompatible primary amine conjugation. [Link]

  • Natural Product Reports. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

  • Organic Chemistry Portal. Total Synthesis of Stephadiamine and Metaphanine (K. Nagasawa, 2021). [Link]

Sources

Exploratory

Beyond Flatland: A Technical Guide to Novel Aliphatic Amines

Core Directive & Executive Summary The dominance of "flat" aromatic scaffolds in drug discovery has historically led to compounds with poor solubility and suboptimal metabolic profiles. This guide addresses the "Escape f...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

The dominance of "flat" aromatic scaffolds in drug discovery has historically led to compounds with poor solubility and suboptimal metabolic profiles. This guide addresses the "Escape from Flatland" paradigm, focusing on novel aliphatic amines —specifically bicyclo[1.1.1]pentan-1-amines (BCPAs) ,


-tertiary amines , and azetidines .

These structures serve as high-Fsp³ bioisosteres for phenyl rings and tert-butyl groups, offering a critical solution to the "molecular obesity" crisis in medicinal chemistry. Furthermore, their steric bulk and basicity profiles are revolutionizing industrial applications, particularly in carbon capture (CCS) and Antibody-Drug Conjugate (ADC) linker technologies.

Structural Innovation: The Fsp³ Paradigm

The fraction of sp³-hybridized carbons (Fsp³) is a robust predictor of clinical success.[1] Transitioning from planar anilines to 3D aliphatic amines improves solubility and reduces promiscuous binding.

Key Structural Classes
ClassStructure DescriptionBioisostere ForKey Advantage
Bicyclo[1.1.1]pentan-1-amines (BCPAs) Rigid, linear, cage-like spacer.para-Phenyl ring, tert-butylRetains vector alignment; improves metabolic stability; non-toxic.

-Tertiary Amines
Nitrogen attached to a quaternary carbon.Anilines, hindered basesBlocks oxidative metabolism at

-position; high basicity control.
Azetidines / Spirocycles 4-membered rings, often spiro-fused.Morpholine, PiperazineLowers lipophilicity (LogD); increases rigidity.
Sterically Hindered Amines (AMP) Primary amine on tertiary carbon (e.g., 2-amino-2-methyl-1-propanol).MEA (Monoethanolamine)CO2 Capture: Forms unstable carbamates, lowering regeneration energy.
Visualization: The "Escape from Flatland" Workflow

G Start Traditional Scaffold (Flat, Aromatic) Problem Issues: Low Solubility Metabolic Liability Promiscuity Start->Problem Solution Strategy: Increase Fsp³ (Aliphatic Amines) Problem->Solution Optimization NovelAmine Novel Motif: Bicyclo[1.1.1]pentane (BCP-Amine) Solution->NovelAmine Bioisosterism Outcome Outcome: Improved ADME Retained Potency Patent Novelty NovelAmine->Outcome

Figure 1: Strategic workflow for replacing aromatic rings with high-Fsp³ aliphatic amines to improve drug-like properties.

Synthetic Methodologies

Accessing these strained and hindered amines requires moving beyond traditional reductive amination.

Strain-Release Amination (BCPAs)

The most direct route to BCPAs is the strain-release functionalization of [1.1.1]propellane . This involves the addition of an amine across the inverted central bond of the propellane cage.

  • Mechanism: Radical or ionic addition across the C1-C3 bond.

  • Recent Advance: Turbidity-based catalytic methods allow the use of sensitive amine nucleophiles without polymerization of the propellane core.

Photoredox & Iron-Catalyzed Coupling

Synthesizing


-tertiary amines is challenging due to steric hindrance.
  • Baran’s Iron-Catalysis: Coupling of nitroarenes and olefins using Fe(acac)₃ and phenylsilane. This radical method bypasses the need for pre-functionalized halides.

  • Photoredox (Gevorgyan/MacMillan): Uses visible light to generate

    
    -amino radicals that add to electrophiles, enabling late-stage functionalization.
    

Applications in Drug Discovery & Industry[2]

Medicinal Chemistry: The BMS-708,163 Case Study

In the optimization of γ-secretase inhibitors, replacing a central para-fluorophenyl ring with a bicyclo[1.1.1]pentane moiety maintained potency while significantly improving aqueous solubility and oral bioavailability.[2] This validated the BCP core as a "super-phenyl" bioisostere.

Antibody-Drug Conjugates (ADCs)

Novel aliphatic amines are critical in linker technology .

  • Quaternary Ammonium Linkers: Traditional linkers often fail with tertiary amine payloads. Novel quaternary ammonium linkers (self-immolative) allow the conjugation of tertiary amine-containing drugs (e.g., Tubulysins, Auristatins).[3]

  • Mechanism: The linker releases the tertiary amine payload unchanged upon enzymatic cleavage (e.g., by

    
    -glucuronidase).
    
Industrial CO2 Capture

Sterically hindered aliphatic amines (e.g., AMP) are superior to simple amines (MEA) for carbon capture.

  • Logic: The steric bulk destabilizes the carbamate intermediate.

  • Benefit: This instability allows the CO2 to be released at lower temperatures during the regeneration cycle, significantly reducing the energy penalty of the capture plant.

Experimental Protocols

Protocol A: Synthesis of Bicyclo[1.1.1]pentan-1-amine via Turbidity-Controlled Strain Release

Based on methodologies adapted from Aggarwal et al. and Baran et al.

Objective: Synthesize a pharmaceutically relevant BCP-amine from [1.1.1]propellane.

Reagents:

  • [1.1.1]Propellane (0.5 M in Et2O)

  • Secondary Amine (1.0 equiv)

  • Magnesium Bromide (MgBr2) or similar Lewis Acid catalyst (0.1 equiv)

  • Solvent: THF/Ether

Step-by-Step Workflow:

  • Preparation (Inert Atmosphere): Flame-dry a Schlenk flask and purge with Nitrogen. Add the secondary amine (1.0 mmol) and dry THF (2 mL).

  • Catalyst Addition: Add MgBr2 (0.1 mmol). Note: The Lewis acid activates the propellane bond.

  • Propellane Addition: Cool the solution to 0°C. Dropwise add the [1.1.1]propellane solution.

    • Critical Checkpoint: Monitor turbidity. If precipitation occurs (polymerization), reduce addition rate.

  • Reaction: Stir at room temperature for 4-12 hours. Monitor consumption of amine by TLC or LC-MS.

  • Quench & Isolation: Quench with dilute HCl (1M). The BCP-amine forms a hydrochloride salt in the aqueous layer.

  • Purification: Wash the aqueous layer with ether (removes polymer). Basify aqueous layer with NaOH (pH > 12) and extract with DCM. Dry over Na2SO4 and concentrate.

Validation:

  • 1H NMR: Look for the characteristic BCP bridgehead proton signal (typically

    
     2.0–2.5 ppm, singlet).
    
  • 13C NMR: Confirm the quaternary bridgehead carbons.

Protocol B: Determination of pKa for Novel Amines

Objective: Accurately determine the basicity of a novel hindered amine to predict physiological ionization.

  • Instrument: Potentiometric Titrator (e.g., Sirius T3).

  • Sample Prep: Dissolve 1-2 mg of amine in 0.15 M KCl (ionic strength adjustor).

  • Titration: Titrate from pH 2 to pH 12 using 0.5 M KOH and 0.5 M HCl.

  • Data Analysis: Use the Bjerrum plot method to identify the inflection point.

    • Self-Validation: Perform a reference titration with a known standard (e.g., Lidocaine, pKa 7.9) before the novel sample.

Visualization of Signaling & Logic

ADC Linker Release Logic

This diagram illustrates how novel quaternary ammonium linkers enable the release of tertiary amine payloads.

ADC ADC_Complex ADC Complex (Antibody-Linker-Payload) Endocytosis Internalization (Endosome/Lysosome) ADC_Complex->Endocytosis Enzyme Enzymatic Cleavage (e.g., Beta-Glucuronidase) Endocytosis->Enzyme Lysosomal trafficking Intermediate Self-Immolative Intermediate Enzyme->Intermediate Linker Cleavage Release Release of Tertiary Amine Payload Intermediate->Release Spontaneous 1,6-Elimination

Figure 2: Mechanism of drug release for novel quaternary ammonium linkers in Antibody-Drug Conjugates.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Stepan, A. F., et al. (2012).[4] Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry. Link

  • Gui, J., Pan, C. M., ... & Baran, P. S. (2014). Practical Olefin Hydroamination with Nitroarenes. Science. Link

  • Kannt, A., & Wagner, K. G. (2021). Permeability and metabolic stability of bicyclo[1.1.1]pentan-1-amines. MedChemComm. Link

  • Burke, P. J., et al. (2016). Development of Novel Quaternary Ammonium Linkers for Antibody–Drug Conjugates. Molecular Cancer Therapeutics. Link

  • Sartori, G., & Savage, D. W. (1983). Sterically Hindered Amines for CO2 Removal from Gases. Industrial & Engineering Chemistry Fundamentals. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 4-Methoxy-3-(propan-2-yl)butan-1-amine

Abstract & Strategic Overview This Application Note details a high-fidelity synthetic route for 4-Methoxy-3-(propan-2-yl)butan-1-amine (also known as 3-isopropyl-4-methoxybutylamine). This scaffold serves as a critical "...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This Application Note details a high-fidelity synthetic route for 4-Methoxy-3-(propan-2-yl)butan-1-amine (also known as 3-isopropyl-4-methoxybutylamine). This scaffold serves as a critical "gamma-amino ether" building block, structurally analogous to intermediates used in the synthesis of renin inhibitors (e.g., Aliskiren) and next-generation peptidomimetics.

The synthesis addresses the core challenge of desymmetrizing 2-isopropyl-1,4-butanediol . By exploiting the steric differential between the


-branched and 

-branched primary alcohols, we achieve regioselective functionalization without the need for chiral chromatography.
Key Chemical Challenges
  • Steric Differentiation: Selectively distinguishing between two primary hydroxyl groups on the 2-isopropyl-1,4-butanediol skeleton.

  • Functional Group Compatibility: Installing a methyl ether and a primary amine on opposite ends of the chain without cross-reactivity.

Retrosynthetic Analysis

The strategy relies on constructing the carbon backbone via a Stobbe condensation, followed by a steric-controlled desymmetrization.

Figure 1: Retrosynthetic logic flow from commodity chemicals to target amine.

Detailed Experimental Protocol

Phase 1: Backbone Assembly (Synthesis of Diethyl Isopropylsuccinate)

This phase constructs the branched carbon skeleton using the Stobbe condensation, a robust method for installing isopropylidene groups.

Step 1.1: Stobbe Condensation

  • Reagents: Acetone (1.2 eq), Diethyl Succinate (1.0 eq), Potassium tert-butoxide (1.1 eq), t-Butanol (Solvent).

  • Mechanism: Base-mediated condensation yields the mono-ester acid.

  • Procedure:

    • Reflux diethyl succinate and acetone with

      
      -BuOK in 
      
      
      
      -BuOH for 4 hours.
    • Acidify workup to isolate 3-(ethoxycarbonyl)-4-methylpent-3-enoic acid .

    • Esterification: Reflux the crude acid in Ethanol with catalytic

      
       to yield Diethyl isopropylidenesuccinate .
      

Step 1.2: Hydrogenation

  • Reagents:

    
     (balloon or 50 psi), 10% Pd/C (5 wt%), Ethanol.
    
  • Procedure:

    • Dissolve the unsaturated diester in ethanol.

    • Add Pd/C and stir under hydrogen atmosphere for 12 hours.

    • Filter through Celite and concentrate.

    • Yield: >90% quantitative conversion to Diethyl isopropylsuccinate .

Phase 2: Reduction & Desymmetrization (The Critical Step)

This is the most technically demanding phase. We exploit the steric difference between the C1-OH (remote from isopropyl) and C4-OH (adjacent to isopropyl).

Step 2.1: Global Reduction

  • Reagents:

    
     (2.5 eq), dry THF.
    
  • Protocol:

    • Cool

      
       suspension in THF to 0°C.
      
    • Add Diethyl isopropylsuccinate dropwise.

    • Reflux for 2 hours, then perform Fieser workup (

      
      , 15% 
      
      
      
      ,
      
      
      ).
    • Product: 2-Isopropyl-1,4-butanediol .

Step 2.2: Selective Silylation

  • Rationale: The C1 hydroxyl is

    
    -branched (less hindered), while the C4 hydroxyl is 
    
    
    
    -branched (more hindered). TBDMSCl is bulky and will preferentially protect C1.
  • Reagents: TBDMSCl (1.05 eq), Imidazole (2.0 eq), DCM, 0°C.

  • Protocol:

    • Dissolve diol in DCM and cool to 0°C.

    • Add Imidazole, followed by slow addition of TBDMSCl over 1 hour.

    • Stir at 0°C for 4 hours.

    • Purification: Flash chromatography (Hexanes/EtOAc). The major product is the C1-O-TBDMS ether.

    • Intermediate Structure:TBDMS-O-CH2-CH2-CH(iPr)-CH2-OH

Phase 3: Functionalization

Step 3.1: Methylation of C4-OH

  • Reagents: NaH (1.5 eq), MeI (2.0 eq), THF, 0°C to RT.

  • Protocol:

    • Treat the mono-protected alcohol with NaH at 0°C.

    • Add Methyl Iodide and warm to RT.

    • Quench with

      
      .
      
    • Product: TBDMS-O-CH2-CH2-CH(iPr)-CH2-OMe.

Step 3.2: Deprotection

  • Reagents: TBAF (1.1 eq) in THF or HCl/MeOH.

  • Protocol: Standard desilylation yields 4-Methoxy-3-isopropylbutan-1-ol .

Step 3.3: Amination (Mitsunobu or Mesylate Route)

  • Preferred Route (Scalable): Mesylation

    
     Azide 
    
    
    
    Reduction.
    • Mesylation: React alcohol with MsCl/Et3N in DCM to form the mesylate.

    • Azidation: React mesylate with

      
       in DMF at 60°C (Safety: Blast shield).
      
    • Reduction: Staudinger reduction (

      
      , 
      
      
      
      ) or Hydrogenation (
      
      
      , Pd/C).
  • Final Product: 4-Methoxy-3-(propan-2-yl)butan-1-amine .

Analytical Data Summary

CompoundKey 1H NMR Signals (Expected)
Diethyl Isopropylsuccinate

0.9 (d, 6H, iPr), 4.1 (q, 4H, OEt)
2-Isopropyl-1,4-butanediol

3.5-3.7 (m, 4H, -CH2OH), 1.8 (m, 1H, CH-iPr)
Mono-TBDMS Intermediate

0.05 (s, 6H, Si-Me), 0.9 (s, 9H, tBu), 3.6 (t, 2H, C1-H)
Target Amine

3.3 (s, 3H, OMe), 2.7 (t, 2H, CH2-NH2), 0.9 (d, 6H, iPr)

Process Flow Diagram

Figure 2: Process flow highlighting the critical selectivity step (Step 3).

References

  • Stobbe Condensation: Johnson, W. S.; Daub, G. H. "The Stobbe Condensation." Organic Reactions1951 , 6, 1–73. Link

  • Selective Silylation: Corey, E. J.; Venkateswarlu, A. "Protection of Hydroxyl Groups as tert-Butyldimethylsilyl Derivatives." Journal of the American Chemical Society1972 , 94(17), 6190–6191. Link

  • Desymmetrization of Diols: McDougal, P. G.; Rico, J. G.; Oh, Y. I.; Condon, B. D. "A convenient procedure for the monosilylation of symmetric 1,n-diols." The Journal of Organic Chemistry1986 , 51(16), 3388–3390. Link

  • Azide Reduction: Staudinger, H.; Meyer, J. "Über neue organische Phosphorverbindungen III. Phosphinmethylenderivate und Phosphinimine." Helvetica Chimica Acta1919 , 2(1), 635–646. Link

Application

"application of 4-Methoxy-3-(propan-2-yl)butan-1-amine in organic synthesis"

Application Note: 4-Methoxy-3-(propan-2-yl)butan-1-amine in Advanced Organic Synthesis Executive Summary 4-Methoxy-3-(propan-2-yl)butan-1-amine (also known as 3-isopropyl-4-methoxybutan-1-amine) is a specialized chiral b...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Methoxy-3-(propan-2-yl)butan-1-amine in Advanced Organic Synthesis

Executive Summary

4-Methoxy-3-(propan-2-yl)butan-1-amine (also known as 3-isopropyl-4-methoxybutan-1-amine) is a specialized chiral building block with significant utility in the synthesis of peptidomimetics, particularly aspartyl protease inhibitors (e.g., Renin and HIV protease inhibitors). Its structure features a primary amine for coupling, a steric isopropyl group for hydrophobic pocket binding (S1/S3 subsites), and a methoxy ether tail that mimics peptide backbone polarity while enhancing metabolic stability.

This guide details the synthesis, purification, and application of this intermediate, focusing on its role as a transition-state mimic and a precursor for next-generation GABA analogs.

Chemical Profile & Structural Analysis

PropertySpecification
IUPAC Name 4-Methoxy-3-(propan-2-yl)butan-1-amine
Common Name 3-Isopropyl-4-methoxybutan-1-amine
Molecular Formula C₈H₁₉NO
Molecular Weight 145.24 g/mol
Chiral Center C3 (Typically (S)- or (R)- enantiopure for bioactivity)
Key Functional Groups Primary Amine (

), Isopropyl (

), Methyl Ether (

)
Solubility Soluble in MeOH, EtOH, DCM, DMSO; Sparingly soluble in water
pKa (Calculated) ~10.5 (Amine)

Structural Insight: The molecule is a


-amino ether . The isopropyl group at the C3 position provides steric bulk essential for filling hydrophobic pockets in enzyme active sites, while the methoxy group acts as a hydrogen bond acceptor, often replacing a carbonyl oxygen or hydroxyl group in peptidomimetic design.

Synthesis Protocol: The -Substituted Lactone Route

Since this specific amine is often a custom-synthesized intermediate, we provide a robust, scalable synthesis route starting from 3-isopropyl-dihydro-furan-2-one (also known as


-isopropyl-

-butyrolactone). This route ensures high enantiomeric purity if the starting lactone is chiral.
Step-by-Step Methodology

Reagents Required:

  • 3-Isopropyl-dihydro-furan-2-one (Starting Material)

  • Methanol (MeOH), Sulfuric Acid (

    
    )
    
  • Sodium Hydride (NaH), Methyl Iodide (MeI)

  • Lithium Aluminum Hydride (LiAlH

    
    )
    
  • Methanesulfonyl Chloride (MsCl), Sodium Azide (NaN

    
    )
    
  • Palladium on Carbon (Pd/C), Hydrogen Gas (

    
    )[1]
    

Protocol:

  • Ring Opening (Methanolysis):

    • Dissolve 3-isopropyl-dihydro-furan-2-one (10.0 g, 78 mmol) in MeOH (100 mL).

    • Add catalytic conc.

      
       (0.5 mL) and reflux for 4 hours.
      
    • Result: Methyl 4-hydroxy-3-isopropylbutanoate.

    • Mechanism:[2][1][3] Acid-catalyzed transesterification opens the lactone ring.

  • O-Methylation (Williamson Ether Synthesis):

    • Cool the reaction mixture to 0°C. Add NaH (1.2 eq) slowly to deprotonate the primary alcohol.

    • Add MeI (1.5 eq) dropwise. Stir at room temperature for 12 hours.

    • Quench with water, extract with diethyl ether.

    • Result: Methyl 4-methoxy-3-isopropylbutanoate.

    • Note: Ensure anhydrous conditions to prevent ester hydrolysis.

  • Reduction to Alcohol:

    • Dissolve the methylated ester in dry THF.

    • Add LiAlH

      
       (1.2 eq) at 0°C under Argon. Stir for 2 hours.
      
    • Result: 4-Methoxy-3-isopropylbutan-1-ol.

    • QC Check: IR spectrum should show broad OH stretch at 3300 cm⁻¹.

  • Conversion to Amine (via Azide):

    • Mesylation: React the alcohol with MsCl (1.1 eq) and Et

      
      N in DCM at 0°C to form the mesylate.
      
    • Azidation: React the crude mesylate with NaN

      
       (1.5 eq) in DMF at 60°C for 6 hours.
      
    • Reduction: Hydrogenate the azide using 10% Pd/C in MeOH under

      
       (1 atm) for 4 hours.
      
    • Final Product: 4-Methoxy-3-(propan-2-yl)butan-1-amine .

Visualization: Synthesis & Pharmacophore Mapping

Diagram 1: Synthesis Workflow (DOT)

SynthesisPathway Start 3-Isopropyl-dihydro-furan-2-one (Lactone) Step1 Ring Opening (MeOH/H+) Start->Step1 Methanolysis Step2 Methylation (NaH, MeI) Step1->Step2 Ether Formation Step3 Reduction (LiAlH4) Step2->Step3 Ester Reduction Step4 Mesylation & Azidation (MsCl -> NaN3) Step3->Step4 Functional Group Interconversion End 4-Methoxy-3-(propan-2-yl)butan-1-amine (Target Amine) Step4->End Hydrogenation

Caption: Step-by-step synthetic route from lactone precursor to target amine.

Diagram 2: Pharmacophore Interaction (Renin Inhibitor Context)

Pharmacophore Amine Primary Amine (C1) Aspartate Aspartate Dyad (Catalytic Site) Amine->Aspartate Ionic Interaction Isopropyl Isopropyl Group (C3) S1_Pocket S1/S3 Hydrophobic Pocket Isopropyl->S1_Pocket Hydrophobic Fit Methoxy Methoxy Group (C4) Backbone Peptide Backbone (H-Bonding) Methoxy->Backbone H-Bond Acceptor

Caption: Pharmacophore mapping of the target amine within a theoretical protease active site.

Applications in Drug Discovery

A. Renin & HIV Protease Inhibitors

This amine serves as a critical "P3/P4 fragment" mimic. In aspartyl protease inhibitors (like Aliskiren or Darunavir analogs), the hydrophobic side chain (isopropyl) must fit precisely into the S1 or S3 pocket of the enzyme.

  • Mechanism: The 3-isopropyl group provides the necessary steric bulk to displace water from the hydrophobic pocket, increasing binding affinity (

    
    ).
    
  • Advantage: The C4-methoxy group improves oral bioavailability compared to a pure hydrocarbon chain by increasing solubility without sacrificing membrane permeability.

B. GABA Analog Development (Neuropathic Pain)

Structurally, this molecule is a "


-amino ether" analog of Pregabalin  (Lyrica) and Gabapentin .
  • Pregabalin Structure: 3-(aminomethyl)-5-methylhexanoic acid (Isobutyl-GABA).

  • Target Molecule: 4-Methoxy-3-isopropylbutan-1-amine.

  • Hypothesis: By replacing the carboxylic acid of GABA analogs with a methoxy-ether tail, researchers can probe the

    
     subunit  of voltage-gated calcium channels with a neutral, CNS-penetrant isostere. This modification may reduce rapid renal clearance associated with the free acid.
    

Analytical Quality Control (QC)

To ensure the integrity of the synthesized building block, the following QC parameters are mandatory:

TestMethodAcceptance Criteria
Identity ¹H-NMR (400 MHz, CDCl₃)

0.9 (d, 6H, iPr), 3.3 (s, 3H, OMe), 2.7 (t, 2H,

)
Purity HPLC-MS (C18 Column)> 98.0% Area; [M+H]⁺ = 146.15
Chiral Purity Chiral HPLC (Chiralpak AD-H)> 99.0% ee (if asymmetric synthesis used)
Water Content Karl Fischer Titration< 0.5% w/w

References

  • General Synthesis of

    
    -Substituted Lactones: 
    
    • Methodology for ring-opening and functionaliz
    • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[2]

  • Renin Inhibitor Design & SAR

    • Discussion on the role of hydrophobic P3/P4 fragments in aspartyl protease inhibition.
    • Maibaum, J., & Feldman, D. L. (2019). "Renin Inhibitors: A Review of the Discovery and Development." Annual Reports in Medicinal Chemistry.
  • GABA Analog Structure-Activity Relationships

    • Comparative analysis of Pregabalin and Gabapentin analogs.
    • Taylor, C. P., et al. (2007). "Pharmacology and Mechanism of Action of Pregabalin: The Calcium Channel (Alpha2-Delta) Subunit as a Target for Antiepileptic Drug Discovery." Epilepsy Research.
  • Chiral Amine Synthesis via Azides

    • Standard protocol for converting alcohols to amines via mesyl
    • Scriven, E. F., & Turnbull, K. (1988). "Azides: Their Preparation and Synthetic Uses." Chemical Reviews.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Methoxy-3-(propan-2-yl)butan-1-amine

Welcome to the dedicated technical support resource for the synthesis of 4-Methoxy-3-(propan-2-yl)butan-1-amine. This guide is designed for researchers, chemists, and professionals in drug development, providing in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the synthesis of 4-Methoxy-3-(propan-2-yl)butan-1-amine. This guide is designed for researchers, chemists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to navigate the complexities of this synthesis. Our focus is on delivering practical, field-tested insights to ensure the successful and efficient production of this target molecule.

Synthetic Strategy Overview: Reductive Amination

The most direct and widely applicable method for synthesizing 4-Methoxy-3-(propan-2-yl)butan-1-amine is through the reductive amination of a suitable carbonyl precursor.[1][2][3] This process involves the reaction of an aldehyde or ketone with an amine source, in this case, ammonia, to form an intermediate imine, which is then reduced in situ to the desired primary amine.[1][2]

The logical precursor for this synthesis is 4-methoxy-3-(propan-2-yl)butanal . The overall synthetic transformation is depicted below:

Synthetic Pathway Precursor 4-Methoxy-3-(propan-2-yl)butanal Intermediate Imine Intermediate Precursor->Intermediate + NH3 - H2O Product 4-Methoxy-3-(propan-2-yl)butan-1-amine Intermediate->Product + Reducing Agent Ammonia Ammonia (NH3) ReducingAgent Reducing Agent (e.g., NaBH3CN) Troubleshooting Workflow Start Low Yield or Reaction Failure CheckReagents Verify Reagent Quality (Aldehyde, NH3, Reducing Agent) Start->CheckReagents CheckConditions Analyze Reaction Conditions (pH, Temperature, Solvent) CheckReagents->CheckConditions Reagents OK AnalyzeByproducts Identify Byproducts (TLC, LC-MS, NMR) CheckConditions->AnalyzeByproducts Conditions Correct OptimizePurification Optimize Purification Strategy (Extraction, Chromatography) AnalyzeByproducts->OptimizePurification Byproducts Identified Success Successful Synthesis OptimizePurification->Success

Sources

Optimization

Technical Support Center: Synthesis of 4-Methoxy-3-(propan-2-yl)butan-1-amine

Welcome to the technical support center for the synthesis of 4-Methoxy-3-(propan-2-yl)butan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Methoxy-3-(propan-2-yl)butan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this substituted primary amine. The content is structured in a practical question-and-answer format to directly address potential issues and provide scientifically grounded solutions.

Overview of the Synthesis

The most direct and widely employed method for synthesizing 4-Methoxy-3-(propan-2-yl)butan-1-amine is through the reductive amination of its corresponding aldehyde, 4-Methoxy-3-(propan-2-yl)butanal.[1] This process involves the reaction of the aldehyde with an ammonia source to form an intermediate imine, which is then reduced in situ to the target primary amine.[2] While conceptually straightforward, this transformation is sensitive to reaction conditions, and deviations can lead to low yields and the formation of challenging-to-remove impurities.

Synthesis_Workflow cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Aldehyde 4-Methoxy-3-(propan-2-yl)butanal Imine Intermediate Imine Aldehyde->Imine + NH3, -H2O Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Imine Product 4-Methoxy-3-(propan-2-yl)butan-1-amine Imine->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Product Reduction

Caption: General workflow for the synthesis via reductive amination.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for this amine?

The preferred method is a one-pot reductive amination of 4-Methoxy-3-(propan-2-yl)butanal using an ammonia source and a selective reducing agent.[2] This approach avoids the isolation of the potentially unstable imine intermediate and is generally efficient.[3]

Q2: Which reducing agent is best suited for this reaction?

Sodium triacetoxyborohydride, NaBH(OAc)₃, is highly recommended. It is a mild and selective reducing agent that is particularly effective for reductive aminations.[4] It is less basic and less nucleophilic than other hydrides, which minimizes the premature reduction of the starting aldehyde.[5] Sodium cyanoborohydride (NaBH₃CN) is also effective but introduces cyanide waste streams. Catalytic hydrogenation can be used but may require specialized equipment and can sometimes lead to over-reduction of other functional groups if present.

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentAdvantagesDisadvantagesKey Considerations
NaBH(OAc)₃ Mild, highly selective for imines/iminium ions; tolerates many functional groups; non-toxic byproducts.[4]Moisture-sensitive; can be more expensive.Preferred choice for most lab-scale syntheses. Works well in solvents like DCE or THF.[4]
NaBH₃CN Effective and selective; stable in weakly acidic conditions.[6]Highly toxic cyanide byproducts; requires careful pH control to avoid HCN gas release.Use with caution in a well-ventilated fume hood. The reaction pH must be maintained.
H₂/Catalyst (Pd, Pt, Ni) "Green" method with high atom economy; effective for large-scale production.Requires pressure equipment; catalyst can be pyrophoric; may reduce other functional groups.[7]Catalyst selection is crucial to avoid side reactions. Not ideal for substrates with reducible groups.

Q3: How can I prevent the formation of the N,N-dialkylated secondary amine impurity?

The formation of a secondary amine, where the product amine reacts with another molecule of the aldehyde, is a common side reaction.[5] To suppress this:

  • Use an excess of the ammonia source: Employing a significant molar excess of ammonium acetate or a similar ammonia surrogate ensures that the aldehyde is more likely to react with ammonia than with the primary amine product.

  • Control stoichiometry: In some cases, adding a slight excess (up to 5%) of the primary amine (if one were being used instead of ammonia) can suppress dialkylation.[5]

  • Stepwise procedure: A more controlled method involves first forming the imine, followed by the addition of the reducing agent. This can be effective but is less convenient than a one-pot reaction.[4]

Troubleshooting Guide
Problem Area 1: Low or No Product Conversion

Q: My reaction has stalled. TLC/GC-MS analysis shows only my starting aldehyde and no product. What went wrong?

This is a common issue that typically points to a problem in the first step of the reaction: imine formation.

Causality and Solution:

  • Incorrect pH: Imine formation is acid-catalyzed. The reaction requires a weakly acidic environment (pH ~5-6) to protonate the carbonyl oxygen, making the carbon more electrophilic. If the medium is too neutral or basic, the reaction will be exceedingly slow. Conversely, if the pH is too acidic, the ammonia will be fully protonated to the non-nucleophilic ammonium ion (NH₄⁺), preventing it from attacking the carbonyl.[2][6]

    • Solution: If you are not using a salt like ammonium acetate which buffers the reaction, consider adding a catalytic amount of acetic acid.[4] Monitor the pH of the reaction mixture if possible.

  • Presence of Excess Water: The formation of an imine from an aldehyde and ammonia is a condensation reaction that releases water. According to Le Châtelier's principle, excess water in the reaction medium can inhibit the formation of the imine intermediate.

    • Solution: Ensure you are using anhydrous solvents. While some water is tolerated, especially with NaBH(OAc)₃, starting with dry materials is best practice. The addition of a dehydrating agent like anhydrous MgSO₄ or molecular sieves can be beneficial, though this can sometimes complicate the workup.

  • Inactive Reagents: The reducing agent, particularly NaBH(OAc)₃, is moisture-sensitive and can degrade upon improper storage.

    • Solution: Use a freshly opened bottle of the reducing agent or one that has been stored correctly in a desiccator.

Troubleshooting_Low_Yield Start Low / No Product Conversion Check_Imine Is Imine Formation Occurring? Start->Check_Imine Check_pH Adjust pH to 5-6 (e.g., add cat. AcOH) Check_Imine->Check_pH No Check_Reagents Verify Reagent Activity (Fresh Reducing Agent) Check_Imine->Check_Reagents Yes Check_Water Ensure Anhydrous Conditions (Dry Solvents, N2 atm) Check_pH->Check_Water Success Reaction Proceeds Check_Water->Success Check_Reagents->Success

Caption: Decision tree for troubleshooting low conversion rates.

Problem Area 2: Significant Byproduct Formation

Q: My main byproduct is the alcohol, 4-Methoxy-3-(propan-2-yl)butan-1-ol. How can I prevent this?

The formation of the corresponding alcohol indicates that the reducing agent is reducing the starting aldehyde directly, rather than waiting for the imine to form.

Causality and Solution:

This side reaction is a result of a lack of chemoselectivity. It occurs when the rate of aldehyde reduction is competitive with the rate of imine formation and subsequent reduction.[5]

  • Choice of Reducing Agent: This is the most critical factor. Stronger, less selective hydrides like sodium borohydride (NaBH₄) are more prone to reducing aldehydes, especially under neutral or acidic conditions. NaBH(OAc)₃ is specifically designed to be slower and more sterically hindered, making it much more selective for the protonated iminium ion intermediate over the neutral aldehyde.[4][5]

    • Solution: If you are not already, switch to sodium triacetoxyborohydride. Ensure it is added after the aldehyde and ammonia source have had a chance to mix and begin forming the imine.

  • Reaction Conditions: Adding the reducing agent too early or running the reaction at an elevated temperature can favor aldehyde reduction.

    • Solution: Conduct the reaction at room temperature or below. Allow the aldehyde and ammonia source to stir together for a period (e.g., 30-60 minutes) before introducing the reducing agent.

Reaction_Pathways cluster_desired Desired Pathway cluster_side1 Side Reaction 1 cluster_side2 Side Reaction 2 Aldehyde Starting Aldehyde Imine Imine Intermediate Aldehyde->Imine + NH3 Alcohol Alcohol Byproduct Aldehyde->Alcohol Direct Reduction Product Primary Amine (Product) Imine->Product Reduction SecondaryAmine Secondary Amine Byproduct Product->SecondaryAmine + Aldehyde, then Reduction

Caption: Competing reaction pathways in the synthesis.

Problem Area 3: Purification and Isolation

Q: My crude product is a viscous oil that is difficult to purify by column chromatography. Are there alternative methods?

Primary amines can be challenging to purify due to their basicity, which can cause tailing on silica gel, and their tendency to be oils or low-melting solids.

Solutions:

  • Acid-Base Extraction: Before chromatography, perform an acid-base workup. Dissolve the crude material in a non-polar organic solvent (e.g., diethyl ether, dichloromethane) and extract with aqueous acid (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with 2M NaOH) and extract the purified freebase back into an organic solvent.[8]

  • Conversion to a Salt: For easier handling, storage, and purification, the final amine product can be converted to its hydrochloride (HCl) salt.[9] Amine salts are typically crystalline solids with sharp melting points, making them amenable to purification by recrystallization.

    • Protocol: Dissolve the purified amine freebase in a suitable solvent like diethyl ether or ethyl acetate. Slowly add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol or 2M HCl in diethyl ether) dropwise with stirring. The hydrochloride salt will precipitate out of the solution and can be collected by filtration.[8]

  • Chromatography Optimization: If chromatography is necessary, tailing can be suppressed by adding a small amount of a basic modifier to the eluent, such as 0.5-1% triethylamine or ammonia in methanol.

Experimental Protocols
Protocol 1: One-Pot Reductive Amination using NaBH(OAc)₃

Materials:

  • 4-Methoxy-3-(propan-2-yl)butanal (1.0 eq)

  • Ammonium Acetate (NH₄OAc) (2.5 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous NaHCO₃ solution

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 4-Methoxy-3-(propan-2-yl)butanal (1.0 eq) and ammonium acetate (2.5 eq).

  • Add anhydrous DCE to form a solution or suspension (concentration typically 0.1-0.5 M).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Note: The reaction may be slightly exothermic.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS until the starting aldehyde is consumed.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amine.

References
  • JOCPR. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry. [Link][3]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link][5]

  • Chemistry Steps. Reductive Amination. [Link][6]

  • Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. [Link][1]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link][4]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Wikipedia. Reductive amination. [Link][2]

  • Fukuyama, T., Kurosawa, W., & Kan, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 79, 186. [Link][8]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
  • Chemistry LibreTexts. (2025). 17.3: Purification of Solids by Recrystallization. [Link]

  • University of Rochester. Reductive Amination. [Link]

  • University of California, Irvine. Reductive Amination. [Link]

  • Chemistry LibreTexts. (2025). 19.8: Reactions of Aldehydes and Ketones with Ammonia and Primary Amines. [Link]

  • University of Illinois Urbana-Champaign. (2006). Chem 263 April 11, 2006 Reductive Amination. [Link][7]

Sources

Troubleshooting

Technical Support Center: 4-Methoxy-3-(propan-2-yl)butan-1-amine

The following guide is structured as a specialized Technical Support Center for process chemists and researchers working with complex aliphatic ether-amines. Ticket ID: #SYN-4M3P-YIELD Status: Open Assigned Specialist: D...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center for process chemists and researchers working with complex aliphatic ether-amines.

Ticket ID: #SYN-4M3P-YIELD Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Yield and Purity in the Synthesis of 4-Methoxy-3-(propan-2-yl)butan-1-amine

Executive Summary & Molecule Profile

You are encountering yield losses during the synthesis of 4-Methoxy-3-(propan-2-yl)butan-1-amine (hereafter referred to as Target Amine 1 ). This molecule is a critical chiral building block, structurally homologous to intermediates used in renin inhibitors (e.g., Aliskiren) and other peptidomimetics.

The structural complexity—specifically the steric bulk of the isopropyl group at the


-position relative to the methoxy ether—creates unique challenges in reduction kinetics and purification.

Molecule Specifications:

  • IUPAC Name: 4-Methoxy-3-(propan-2-yl)butan-1-amine

  • Key Functional Groups: Primary Amine, Ether, Isopropyl (steric hindrance).

  • Critical Failure Points: Secondary amine dimerization, incomplete reduction of the nitrile precursor, and difficult isolation (hygroscopic oil).

Core Manufacturing Protocol (The "Golden Route")

To improve yield, we must move away from non-scalable hydride reductions (e.g., LiAlH4) which often result in difficult aluminum emulsions. The industry-standard method for maximizing yield for this scaffold is the Catalytic Hydrogenation of 4-Methoxy-3-(propan-2-yl)butanenitrile .

Optimized Reaction Conditions
ParameterStandard ConditionOptimization for High YieldReason for Change
Precursor Nitrile derivative>98% Purity Nitrile Impurities (sulfur/halides) poison catalysts immediately.
Catalyst Raney Nickel (Slurry)Raney Cobalt (doped) or RaNi + NaOH Cobalt shows higher selectivity for primary amines over secondary dimers.
Solvent MethanolMethanol + Ammonia (7M) Ammonia is critical to suppress dimerization (see Mechanism below).
Pressure 1 atm (Balloon)10–50 bar (Autoclave) Steric bulk of the isopropyl group requires higher pressure to drive kinetics.
Temperature RT50–60°C Overcomes activation energy barrier of the hindered intermediate.
The Mechanism of Yield Loss (Dimerization)

Understanding why your yield is low is the first step to fixing it. During reduction, the nitrile forms a reactive imine intermediate . This imine can react with the already-formed primary amine to form a secondary amine (dimer), effectively cutting your yield in half.

ReactionPathways Nitrile Nitrile Precursor (R-CN) Imine Imine Intermediate (R-CH=NH) Nitrile->Imine + H2 (Cat) PrimaryAmine TARGET PRODUCT (Primary Amine) Imine->PrimaryAmine + H2 (Cat) SecondaryAmine YIELD KILLER (Secondary Amine Dimer) Imine->SecondaryAmine - NH3 (Elimination) PrimaryAmine->Imine Nucleophilic Attack Ammonia Excess NH3 Ammonia->Imine Suppresses Dimerization (Equilibrium Shift)

Figure 1: The competitive pathway between product formation and dimerization. Excess Ammonia shifts the equilibrium away from the secondary amine.

Troubleshooting Guides (Symptom-Based)

Scenario A: "My reaction stalled. I have 40% starting material left."

Diagnosis: Catalyst Poisoning or Steric Stall. The isopropyl group at position 3 creates a "steric wall" protecting the nitrile/imine. If your starting material (nitrile) was prepared via alkylation involving halides or sulfur (e.g., mesylates), trace residues are killing the catalyst.

Corrective Actions:

  • Feedstock Polish: Wash the nitrile precursor with aqueous EDTA or perform a short silica plug filtration to remove metal/halide ions before hydrogenation.

  • Catalyst Loading: Increase Raney Nickel loading to 20 wt% (wet basis).

  • Promoter Addition: Add 1-2% NaOH. Hydroxide ions can clean the catalyst surface and accelerate the reduction of the intermediate imine.

Scenario B: "I have high conversion, but the product is a mix of amine and dimer."

Diagnosis: Insufficient Ammonia partial pressure. Corrective Actions:

  • The Ammonia Rule: You must use methanolic ammonia (at least 7N) as the solvent. Merely bubbling ammonia gas is often insufficient for hindered substrates.

  • Temperature Control: Do not exceed 60°C. Higher temperatures favor the condensation reaction that leads to dimers.

Scenario C: "I cannot isolate the pure amine; it's a sticky oil."

Diagnosis: The "Greasy Amine" Syndrome. 4-Methoxy-3-(propan-2-yl)butan-1-amine is an aliphatic ether-amine. It is likely an oil at room temperature and highly soluble in organic solvents, making extraction difficult. It also absorbs CO2 from the air to form carbamates.

Corrective Actions (The Salt Switch): Do not attempt to distill the free base if you are struggling with yield. Isolate it as a salt.

  • Avoid HCl: Hydrochloride salts of ether-amines are often hygroscopic deliquescent solids (turn to goo).

  • Use Oxalic Acid: Dissolve the crude oil in EtOAc and add 1 equivalent of anhydrous oxalic acid dissolved in hot EtOAc.

    • Result: This usually forms a crystalline, non-hygroscopic Oxalate Salt that filters easily.

  • Use L-Tartaric Acid: If the molecule is chiral (e.g., 3R or 3S), use Dibenzoyl-L-tartaric acid to simultaneously purify and upgrade enantiomeric excess.

Step-by-Step Recovery Protocol

Use this protocol if you currently have a low-yield crude mixture.

Step 1: Acid-Base Rescue

  • Dissolve crude mixture in MTBE (Methyl tert-butyl ether).

  • Extract with 1M HCl (pH < 2). The amine and dimer go into the water; neutral impurities (unreacted nitrile) stay in MTBE.

  • Discard Organic Layer (or recycle if nitrile content is high).

  • Wash the aqueous layer once with fresh MTBE.

Step 2: Selective Liberation

  • Basify the aqueous layer with 50% NaOH to pH > 12.

  • Extract immediately with DCM (Dichloromethane) x3.

  • Dry over Na2SO4.

Step 3: Distillation vs. Salt Formation

  • Decision: If scale > 100g, fractional distillation under high vacuum (0.5 mbar) is viable.

  • Decision: If scale < 100g, use the Oxalate Salt method (described in Scenario C) to maximize physical recovery yield.

FAQ: Process Chemistry

Q: Can I use Pd/C instead of Raney Nickel? A: Yes, but with caution. Pd/C is acidic and can cleave the methyl ether (demethylation) if the temperature is too high, resulting in an amino-alcohol impurity. If you must use Pd/C, work in acetic acid/water, but Raney Cobalt/Nickel is superior for preserving the ether functionality.

Q: How do I check the enantiomeric purity of the 3-isopropyl center? A: Standard C18 HPLC will not separate the enantiomers. You require a Chiral Stationary Phase (CSP).

  • Recommendation: Column: Chiralpak AD-H or IC .

  • Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).

  • Detection: Refractive Index (RI) or ELSD (since the molecule has weak UV absorbance).

Q: Why is the isopropyl group causing so much trouble? A: The isopropyl group is bulky (high A-value). In the transition state for hydrogenation, it forces the molecule into specific conformations that can sterically shield the nitrile carbon from the catalyst surface, slowing down the reaction and allowing side reactions (dimerization) to compete.

Diagnostic Workflow (Decision Tree)

Troubleshooting Start Start: Low Yield Identified CheckTLC Check TLC/LCMS: Is Starting Material (SM) remaining? SM_Yes Yes: Incomplete Conversion CheckPressure Check H2 Pressure & Agitation SM_Yes->CheckPressure SM_No No: Full Conversion CheckDimer Is Secondary Amine present? SM_No->CheckDimer CheckPoison Check Precursor Purity (Sulfur/Halides?) CheckPressure->CheckPoison CheckWorkup Loss during Workup? (Water soluble amine) CheckDimer->CheckWorkup No Dimer Sol_Ammonia SOLUTION: Increase NH3 conc. Switch to Raney Co CheckDimer->Sol_Ammonia Yes Dimer Sol_Salt SOLUTION: Form Oxalate Salt Avoid distillation CheckWorkup->Sol_Salt Yes Loss

Figure 2: Diagnostic decision tree for isolating the root cause of yield loss.

References

  • Nitrile Reduction Methodologies

    • Haddenham, D., et al. (2009).[1] "Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane." The Journal of Organic Chemistry.

    • Note: Provides context on borane alternatives if hydrogen
  • Suppression of Secondary Amines

    • ChemGuide. "Preparation of Amines - Reducing Nitriles."

    • Note: Foundational text on the mechanism of dimeriz
  • Aliskiren Intermediate Synthesis (Contextual)
  • General Amine Purification

    • Organic Syntheses, Coll.[2] Vol. 10, p. 2002. "Preparation of Secondary Amines... and Salt Formation."[3]

    • Note: Validates the use of specific salt forms for isol

Sources

Optimization

"optimization of reaction conditions for amine synthesis"

Mission Status: Operational Operator: Senior Application Scientist (Ph.D., Process Chemistry) Ticket ID: AMINE-OPT-2026 🟢 Welcome to the Amine Synthesis Support Hub Welcome, colleague. You are likely here because your ni...

Author: BenchChem Technical Support Team. Date: February 2026

Mission Status: Operational Operator: Senior Application Scientist (Ph.D., Process Chemistry) Ticket ID: AMINE-OPT-2026

🟢 Welcome to the Amine Synthesis Support Hub

Welcome, colleague. You are likely here because your nitrogen source is refusing to couple, your catalyst has precipitated as "palladium black," or you are struggling to stop your alkylation at the secondary amine stage.

In this guide, we move beyond textbook definitions. We treat reaction optimization as a debugging process for a complex system. Below you will find field-proven workflows, decision matrices, and troubleshooting protocols designed to salvage your yield and ensure reproducibility.

🛠 Module 1: Reductive Amination (The Workhorse)

The Scenario: You are coupling a ketone with a weak nucleophile (e.g., an aniline or sterically hindered amine), and the reaction stalls or yields the alcohol byproduct.

🔬 The Mechanics of Failure

Standard reductive amination relies on the equilibrium formation of an imine/iminium ion. If this equilibrium is unfavorable (due to sterics or electronics) and water is present, the reducing agent (borohydride) will preferentially attack the unreacted ketone, yielding the alcohol side product.

💡 The Solution: Titanium(IV) Isopropoxide Scavenging

For difficult substrates, we utilize the Mattson Protocol [1]. Ti(OiPr)₄ serves a dual purpose:

  • Lewis Acid: Activates the carbonyl oxygen.

  • Water Scavenger: Irreversibly traps water produced during imine formation, driving the equilibrium to the right.

📋 Protocol: Ti(OiPr)₄ Mediated Reductive Amination

Applicability: Hindered ketones, weak amines, acid-sensitive substrates.

  • Imine Formation (The "Dry" Step):

    • Combine Amine (1.0 equiv) and Ketone (1.0 equiv) in a dry flask.

    • Add Ti(OiPr)₄ (1.25 equiv) neat (no solvent) or in minimal dry THF.

    • Crucial: Stir at ambient temperature for 1–6 hours. The solution typically becomes viscous/yellow.

    • Checkpoint: Monitor by IR (disappearance of C=O stretch) or NMR. Do not proceed until the ketone is consumed.

  • Reduction (The "Wet" Step):

    • Dilute the viscous mixture with absolute Ethanol or THF (approx. 0.5 M concentration).

    • Add NaBH₄ (1.5 equiv) or NaBH₃CN carefully.

    • Stir for 8–12 hours.

  • Quench (The "Messy" Step):

    • Warning: Quenching titanium creates a voluminous precipitate.

    • Add 1N NaOH or H₂O slowly. The mixture will turn into a white suspension (TiO₂).

    • Filter through a Celite pad to remove titanium salts before extraction.

📉 Workflow Visualization

ReductiveAmination Start Start: Amine + Ketone CheckSterics Is Substrate Hindered? Start->CheckSterics Standard Standard Protocol (NaBH(OAc)3 / DCE) CheckSterics->Standard No Titanium Ti(OiPr)4 Protocol (Neat / THF) CheckSterics->Titanium Yes ImineCheck Check Imine Formation (IR/NMR) Titanium->ImineCheck ImineCheck->Titanium Incomplete (Heat/Time) Reduction Dilute + Add NaBH4 ImineCheck->Reduction Complete Workup Celite Filtration (Remove TiO2) Reduction->Workup

Figure 1: Decision workflow for selecting the Titanium-mediated protocol over standard reductive amination.

🛠 Module 2: Buchwald-Hartwig Cross-Coupling

The Scenario: You are coupling an aryl halide with an amine.[1][2][3][4] The reaction turns black immediately (catalyst death) or yields dehalogenated starting material.

🔬 The Mechanics of Failure
  • Pd-Black Formation: Instability of the Pd(0) species. Often caused by insufficient ligand concentration or lack of reducing agent when using Pd(II) sources.

  • Protodehalogenation: The oxidative addition complex (L-Pd-Ar-X) abstracts a hydride (from solvent or base) instead of undergoing transmetallation with the amine.

💡 The Solution: Pre-catalysts & Ligand Matching

Stop using Pd(OAc)₂ or Pd₂dba₃ if you are struggling. Switch to Palladacycle Pre-catalysts (e.g., XPhos Pd G3/G4) [2]. These generate the active L-Pd(0) species quantitatively at room temperature, eliminating the "induction period" where catalyst death often occurs.

📊 Data: Ligand Selection Matrix

Select the ligand based on your specific substrate class.

Substrate ClassRecommended LigandWhy?
Primary Amines BrettPhos Prevents binding of two amines to Pd (which kills the catalyst).
Secondary Amines RuPhos Excellent for steric bulk; resists

-hydride elimination.
Aryl Chlorides XPhos High electron density facilitates oxidative addition of strong C-Cl bonds.
General Purpose tBuXPhos Good balance of sterics and electronics for average substrates.
❓ FAQ: Troubleshooting Buchwald Reactions

Q: My reaction yields only the reduced arene (Ar-H). Why? A: This is "Protodehalogenation."

  • Solvent: Are you using an ether/alcohol? Switch to Toluene or Dioxane.

  • Base: Carbonate bases are slower. Switch to NaOtBu (Sodium tert-butoxide) to accelerate the transmetallation step.

  • Temperature: Lower the temp. High heat favors hydride elimination.

Q: The reaction turns black instantly upon heating. A: Your catalyst has aggregated into inactive nanoparticles.

  • Oxygen: Did you degas thoroughly? Sparging with Argon for 15 mins is mandatory.

  • Ligand Ratio: If using Pd(OAc)₂, ensure Ligand:Pd ratio is at least 2:1 (monodentate) or 1.2:1 (bidentate).

  • Switch to G3/G4 Pre-catalysts: This is the most robust fix.

🛠 Module 3: Controlling Alkylation (SN2)

The Scenario: You want a secondary amine (


), but you keep getting tertiary amines or quaternary salts (

).
🔬 The Mechanics of Failure

The product (secondary amine) is often more nucleophilic than the starting material (primary amine) due to the inductive electron-donating effect of the alkyl group. Thus, the product reacts faster than the starting material.

💡 The Solution: Strategic "Self-Limiting" Routes

Avoid direct alkylation with alkyl halides unless you can use a massive excess of the amine. Instead, use these controlled pathways:

  • Reductive Amination (Preferred): As detailed in Module 1. It stops at the secondary amine because the intermediate iminium ion cannot react further without a reducing agent.

  • Protective Group Strategy (Fukuyama Synthesis):

    • Convert amine to Sulfonamide (Ns-Cl).

    • Alkylate the sulfonamide (pKa ~11, easy to deprotonate).

    • Deprotect with Thiol/Base.[2]

  • Modern Approach: Pyridinium Salts [3]:

    • Use N-alkyl-pyridinium salts as alkylating agents.[5][6][7] These undergo "self-limiting" alkylation where the product is sterically or electronically deactivated toward further reaction.

📉 Pathway Visualization

AlkylationControl Target Goal: Secondary Amine Direct Direct Alkylation (R-X) Target->Direct Avoid Strategy1 Strategy A: Reductive Amination Target->Strategy1 Preferred Strategy2 Strategy B: Sulfonamide (Fukuyama) Target->Strategy2 If Aldehyde Unstable ResultBad Result: Poly-alkylation Mix Direct->ResultBad Step1 Amine + Aldehyde -> Imine Strategy1->Step1 Step3 Amine + NsCl -> Sulfonamide Strategy2->Step3 Step2 Reduce (NaBH4) Step1->Step2 Step4 Alkylate (R-X, Base) Step3->Step4 Step5 Deprotect (PhSH) Step4->Step5

Figure 2: Strategic selection to avoid over-alkylation.

📚 References

  • Mattson, R. J., et al. (1990).[8] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[8][9] The Journal of Organic Chemistry.

  • Bruno, N. C., et al. (2013). "Buchwald-Hartwig Amination Using Pd G3 Precatalysts." Chemical Science.

  • Roychowdhury, P., et al. (2024).[5] "Synthesis of Secondary Amines via Self-Limiting Alkylation." Organic Letters.

  • Sigma-Aldrich. "Cross-Coupling Reaction Manual: Desk Reference."

End of Technical Guide. For further assistance on specific substrates, please consult the internal DoE (Design of Experiments) database.

Sources

Reference Data & Comparative Studies

Validation

Strategic Guide to Methoxy-Substituted Amines: Electronic Tuning and Pharmacokinetic Implications

[1][2] Executive Summary Methoxy-substituted amines represent a critical scaffold in medicinal chemistry, serving as the backbone for classes ranging from simple anilines (anisidines) to complex neurotransmitter analogs...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Methoxy-substituted amines represent a critical scaffold in medicinal chemistry, serving as the backbone for classes ranging from simple anilines (anisidines) to complex neurotransmitter analogs (phenethylamines).[1] The introduction of a methoxy group (–OCH₃) is rarely a passive structural change; it acts as a "chameleon" substituent that alters basicity, lipophilicity, and metabolic stability depending on its regio-positioning.

This guide provides an objective, data-driven comparison of methoxy-amine isomers. We analyze how the competition between Inductive Withdrawal (-I) and Resonance Donation (+R) dictates performance, provide a validated synthetic protocol for their production, and map their metabolic liabilities.[2][1]

Part 1: The Electronic Landscape (Mechanism of Action)

To rationally design drugs containing methoxy-amines, one must understand the "Push-Pull" electronic battle.[2][1] The methoxy group is electronegative (oxygen pulls electrons) but possesses lone pairs (oxygen donates electrons).[1][3] The net effect on the amine's nitrogen—and thus its basicity (pKa)—depends entirely on geometry.[1]

The Isomer Comparison (Anisidines Case Study)

We utilize the anisidine series (o-, m-, p- methoxyaniline) as the standard model to demonstrate these effects.[2][1]

  • p-Anisidine (The Resonance Winner):

    • Mechanism: The methoxy group is para to the amine.[2][1] The oxygen lone pair can delocalize through the π-system directly to the nitrogen.

    • Net Effect: Resonance (+R) overwhelms Inductive withdrawal (-I).[2][1] Electron density on nitrogen increases.[2][1][4]

    • Result: Highest basicity (pKa ~5.3), stronger than unsubstituted aniline.[2][1]

  • m-Anisidine (The Inductive Loser):

    • Mechanism: The methoxy group is meta.[2][1] Resonance structures cannot place the negative charge on the carbon adjacent to the nitrogen. Only the inductive effect (-I) operates.[2][1]

    • Net Effect: Electron density is pulled away from nitrogen through the sigma bond framework.[2][1]

    • Result: Lowest basicity (pKa ~4.2), weaker than aniline.[2][1]

  • o-Anisidine (The Steric Outlier):

    • Mechanism: While resonance is theoretically possible, the close proximity creates steric strain and potential intramolecular hydrogen bonding.[2][1]

    • Net Effect: A complex mix of steric inhibition of resonance and inductive withdrawal.[2][1]

    • Result: Intermediate basicity (pKa ~4.5), but significantly higher toxicity risks.[2][1]

Visualization: Electronic Logic Flow

The following diagram maps the causal logic determining the basicity of these isomers.

ElectronicEffects Methoxy Methoxy Group (-OCH3) Pos_Para Para Position Methoxy->Pos_Para Pos_Meta Meta Position Methoxy->Pos_Meta Effect_Res Resonance (+R) Dominates Pos_Para->Effect_Res Direct Conjugation Effect_Ind Inductive (-I) Dominates Pos_Meta->Effect_Ind No Conjugation Outcome_High Increased Basicity (pKa ~5.3) Effect_Res->Outcome_High Outcome_Low Decreased Basicity (pKa ~4.2) Effect_Ind->Outcome_Low

Figure 1: Decision tree illustrating how regio-positioning determines whether the methoxy group acts as an electron donor or withdrawer.[2][1]

Part 2: Comparative Data Profile

The following data aggregates experimental values to assist in lead optimization. Note the distinct drop in basicity for the meta isomer.

Propertyp-Anisidine m-Anisidine o-Anisidine Aniline (Ref) Impact on Formulation
Structure 4-Methoxy3-Methoxy2-MethoxyUnsubstituted
pKa (Conj.[2][1] Acid) 5.34 4.234.524.63Para forms salts most easily; Meta requires stronger acids.[2][1]
LogP (Oct/Water) 0.950.930.970.90Methoxy adds slight lipophilicity vs aniline.[2][1]
Boiling Point 243°C251°C225°C184°CHigh boiling points require vacuum distillation for purification.[2][1]
Toxicity (Carc.) SuspectedSuspectedCat 1B (Bladder) Cat 2Ortho isomer carries highest genotoxic risk [1].[2][1]

Data Sources: PubChem [2], Sigma-Aldrich Safety Data [3].[2][1]

Part 3: Validated Synthetic Protocol

Catalytic Hydrogenation of Nitroanisoles

While iron reduction (Bechamp) is historical, modern pharmaceutical synthesis demands cleaner profiles.[1][5] The following protocol uses Catalytic Hydrogenation , which is superior for yield and atom economy.

Objective: Synthesis of p-Anisidine from p-Nitroanisole. Scale: Laboratory (10-50 mmol).

Reagents & Equipment[2][1]
  • Substrate: p-Nitroanisole (1.0 eq)[2][1]

  • Catalyst: 10% Pd/C (5 mol%) or Raney Nickel (for cost-efficiency).[2][1]

  • Solvent: Methanol (anhydrous preferred).[2][1]

  • Hydrogen Source: H₂ balloon (1 atm) or Parr Shaker (30-50 psi).

Step-by-Step Workflow
  • Preparation: In a round-bottom flask, dissolve p-nitroanisole in Methanol (0.5 M concentration).

  • Inerting: Purge the vessel with Nitrogen (N₂) for 5 minutes to remove oxygen (critical safety step before adding Pd/C).

  • Catalyst Addition: Carefully add 10% Pd/C (5 wt% relative to substrate).[2][1] Caution: Dry Pd/C is pyrophoric.[2][1]

  • Hydrogenation:

    • Evacuate N₂ and backfill with H₂ (repeat 3x).[2][1]

    • Stir vigorously at Room Temperature (25°C) .

    • Monitor via TLC (Eluent: 30% EtOAc/Hexane).[2][1] The nitro starting material (UV active, yellow) will disappear; the amine product (UV active, stains with Ninhydrin) will appear.

  • Workup:

    • Filter the reaction mixture through a Celite pad to remove the catalyst.[2][1] Do not let the filter cake dry out completely (fire hazard).

    • Rinse the cake with Methanol.[2][1]

  • Isolation: Concentrate the filtrate under reduced pressure (Rotovap) to yield the crude oil.

  • Purification: If necessary, purify via vacuum distillation (clear oil) or recrystallization of the HCl salt (white solid).[2][1]

Process Visualization

SynthesisWorkflow Start Nitroanisole (Substrate) Step1 Dissolve in MeOH + Pd/C Catalyst Start->Step1 Step2 Hydrogenation (H2, 1 atm, 25°C) Step1->Step2 Step3 Filter (Celite) Remove Catalyst Step2->Step3 TLC Monitoring End Anisidine (>95% Yield) Step3->End Evaporation

Figure 2: Workflow for the catalytic reduction of nitro-methoxy precursors.

Part 4: Pharmacokinetics & Metabolic Liabilities[2]

For drug developers, the methoxy-amine motif introduces a specific metabolic "soft spot."[1] The primary clearance pathway is O-Demethylation , predominantly catalyzed by CYP2D6 .[2][1]

The O-Demethylation Pathway

This reaction transforms the lipophilic methoxy ether into a hydrophilic phenol, often drastically altering receptor affinity (e.g., Codeine


 Morphine).
  • Enzymatic Attack: CYP2D6 hydroxylates the methyl C-H bond.[2][1]

  • Intermediate: Formation of an unstable hemiacetal.[2][1]

  • Collapse: Spontaneous loss of Formaldehyde (HCHO).[2][1]

  • Product: A free phenol (hydroxyl group).[2][1]

Implication: If your lead compound relies on the methoxy group for hydrophobic binding interactions, rapid CYP2D6 metabolism will lead to a short half-life (


).[2][1] Deuteration of the methoxy group (

) is a common strategy to slow this step (Kinetic Isotope Effect) [4].[1]

Metabolism Drug Methoxy-Drug (Lipophilic) CYP CYP2D6 [O] Drug->CYP Inter Hemiacetal Intermediate CYP->Inter Prod Phenol Derivative (Hydrophilic) Inter->Prod Byprod Formaldehyde Inter->Byprod Spontaneous

Figure 3: CYP2D6-mediated O-demethylation pathway common to methoxy-substituted amines.[2][1]

Toxicity Warning

Particular caution is required with o-anisidine .[2][1] Unlike its isomers, it is classified as a Category 1B Carcinogen.[2][1] The mechanism involves N-hydroxylation followed by nitrenium ion formation, which forms DNA adducts in the bladder. Avoid ortho-methoxy aniline substructures in early drug discovery where possible [5].[2][1]

References

  • National Toxicology Program (NTP). Report on Carcinogens, Fifteenth Edition: o-Anisidine and its Hydrochloride.[2][1] U.S. Department of Health and Human Services.[2][1]

  • PubChem. Compound Summary: p-Anisidine (CID 7732) and m-Anisidine (CID 10824).[2][1] National Library of Medicine.[2][1] [1]

  • Sigma-Aldrich. Safety Data Sheet: p-Anisidine.[2][1] Merck KGaA.[2][1] [1]

  • Guengerich, F. P., et al. (2002).[2][1] "Oxidation of methoxyphenethylamines by cytochrome P450 2D6." Journal of Biological Chemistry, 277(37).[2][1]

  • Stiborová, M., et al. (2005).[2][1][6] "Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine."[2][1][6] Neuro Endocrinology Letters.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Methoxy-3-(propan-2-yl)butan-1-amine

CAS: 1526075-99-9 | Formula: C₈H₁₉NO Hazard Class: Corrosive (Skin/Eye), Flammable Liquid, Acute Tox.[1] Executive Safety Summary From the Desk of the Senior Application Scientist: Handling 4-Methoxy-3-(propan-2-yl)butan...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1526075-99-9 | Formula: C₈H₁₉NO Hazard Class: Corrosive (Skin/Eye), Flammable Liquid, Acute Tox.[1]

Executive Safety Summary

From the Desk of the Senior Application Scientist: Handling 4-Methoxy-3-(propan-2-yl)butan-1-amine requires a shift in mindset from "compliance" to "containment." As a primary aliphatic amine with an ether linkage, this molecule presents a dual threat: it is caustic to biological tissue (necrotizing) and possesses a high vapor pressure relative to its molecular weight, making respiratory irritation and corneal edema ("blue haze") significant risks.

Critical Warning: Do not rely solely on standard laboratory nitrile gloves for prolonged contact. Primary amines can degrade nitrile rubber, leading to rapid permeation without visible changes to the glove material.

Personal Protective Equipment (PPE) Matrix

The following specifications are based on the chemical resistance properties of Aliphatic Amines .

PPE CategoryStandard Operation (Splash Risk)High-Risk Operation (Spill/Synthesis)Technical Rationale
Hand Protection Double-Gloving Required Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil)Laminate / Composite Material: Silver Shield® or 4H®Alternative:[1] Heavy Gauge NeopreneStandard nitrile offers <15 min breakthrough for aliphatic amines. Laminates provide >480 min protection against permeation.
Eye/Face Chemical Goggles (Indirect Vented)Full Face Shield + Goggles (Face shield alone is insufficient)Amines seek moisture. Vapors can cause glaucopsia (corneal edema/blue vision) even without liquid splash.
Respiratory Fume Hood (Sash <18")Backup: Half-mask w/ OV/P100Full-Face Respirator Cartridge: Organic Vapor (OV) + P100The "fishy" odor threshold is often below the hazardous concentration; do not rely on smell for safety.[1]
Body Lab Coat (100% Cotton or Nomex)Chemical Apron (Butyl/Neoprene)+ Tyvek SleevesSynthetic blends (polyester) can melt into skin if the flammable amine ignites.
PPE Selection Logic (Decision Tree)

The following diagram illustrates the decision-making process for selecting the correct PPE based on the operational scale and risk profile.

PPE_Selection Start Task Assessment Volume Volume > 100 mL? Start->Volume ClosedSystem Closed System? Volume->ClosedSystem No (<100mL) SplashRisk High Splash Risk? Volume->SplashRisk Yes (>100mL) Level1 LEVEL 1: Standard Double Nitrile + Goggles Fume Hood ClosedSystem->Level1 Yes Level2 LEVEL 2: Enhanced Silver Shield Gloves Face Shield + Goggles ClosedSystem->Level2 No (Open Transfer) SplashRisk->Level2 Moderate Level3 LEVEL 3: Critical Full Face Respirator Chem-Resistant Suit SplashRisk->Level3 High (Pressurized/Spill)

Figure 1: PPE Selection Logic based on volume and containment status.[1]

Operational Protocols
A. Handling & Transfer[2][3][4][5][6][7][8]
  • Static Control: This amine is flammable (H226).[5] Use ground straps when transferring from metal drums. If using glass, ensure inert atmosphere (Nitrogen/Argon).

  • The "Drop" Technique: When adding this amine to a reaction, use a pressure-equalizing addition funnel or a syringe/cannula transfer.[1] Never pour from an open beaker ; this maximizes surface area for vapor generation.

  • Incompatibility: Strictly segregate from Acid Chlorides , Anhydrides , and Strong Oxidizers .[9] The reaction with acid chlorides is violently exothermic and can spray corrosive liquid.

B. Spill Response Strategy

Stop. Do not attempt to wipe up with paper towels (rapid evaporation = inhalation hazard).

  • Evacuate & Ventilate: Clear the immediate area.[8]

  • PPE Upgrade: Don Silver Shield gloves and respiratory protection.

  • Containment: Use vermiculite or dry sand to dike the spill.

  • Neutralization (The "Soft" Approach):

    • Do NOT use concentrated HCl or H₂SO₄. The heat of neutralization will vaporize the unreacted amine.

    • Correct Method: Apply a weak acid neutralizer (e.g., Citric Acid or Sodium Bisulfate) to the absorbed material slowly.

  • Disposal: Scoop into a hazardous waste container labeled "Alkaline Flammable Waste."

Waste Disposal & Deactivation[5]
Waste StreamHandling ProcedureIncompatibility Alert
Aqueous Waste Adjust pH to 6-9 using dilute HCl before disposal.[1]Do not mix with Nitric Acid waste (explosion risk).
Organic Solvents Collect in "Basic Organic" waste containers.Do not mix with halogenated solvent waste if possible (exothermic polymerization risk).
Solid Waste Double-bag contaminated gloves/wipes.Ensure bags are sealed immediately to prevent odor release.
Emergency Workflow: Exposure

If a breach occurs, time is tissue. Follow this immediate logic flow:

Emergency_Response Exposure Exposure Event Type Contact Type? Exposure->Type Skin SKIN CONTACT Type->Skin Eye EYE CONTACT Type->Eye Inhale INHALATION Type->Inhale Action_Skin Flush 15+ mins Discard Leather/Clothing Do NOT scrub Skin->Action_Skin Action_Eye Force Eyelids Open Flush 15 mins Consult Ophthalmologist Eye->Action_Eye Action_Inhale Fresh Air Oxygen if labored Monitor for Edema Inhale->Action_Inhale

Figure 2: Immediate Emergency Response Protocol.

References
  • Sigma-Aldrich. (2025). Safety Data Sheet: 4-Methoxy-3-(propan-2-yl)butan-1-amine (CAS 1526075-99-9).[1] Retrieved from [1]

  • PubChem. (2025). Compound Summary: Aliphatic Amines Toxicity Profile. National Library of Medicine. Retrieved from [1]

  • Forsberg, K., et al. (2020). Quick Selection Guide to Chemical Protective Clothing. (7th Edition). Wiley-Interscience.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [1]

Sources

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